Asperlicin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
93413-04-8 |
|---|---|
Molekularformel |
C31H29N5O4 |
Molekulargewicht |
535.6 g/mol |
IUPAC-Name |
(7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1 |
InChI-Schlüssel |
MGMRIOLWEROPJY-FPACPZPDSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
Kanonische SMILES |
CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
Synonyme |
(S-(2alpha,9beta,9(R*),9alpha,beta))-6,7-dihydro-7-((2,3,9,9a-tetrahydro-9-hydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione asperlicin |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery of Asperlicin: A Technical Guide to a Novel Cholecystokinin Antagonist from Aspergillus alliaceus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, characterization, and mechanism of action of Asperlicin, a potent and selective nonpeptide antagonist of the cholecystokinin (B1591339) (CCK) receptor. Isolated from the fungus Aspergillus alliaceus, this compound emerged as a significant lead compound in the development of CCK receptor antagonists. This document details the experimental protocols for the fermentation of A. alliaceus, the extraction and purification of this compound, and the bioassays utilized to determine its pharmacological activity. Quantitative data on its physicochemical properties and biological potency are presented in structured tables for clarity. Furthermore, this guide illustrates the key signaling pathways involved in CCK receptor activation and its antagonism by this compound through detailed diagrams.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling. The actions of CCK are mediated by two G-protein coupled receptors: CCK-A (alimentary) and CCK-B (brain). The development of potent and selective CCK receptor antagonists has been a significant area of research for investigating the physiological roles of CCK and for the potential therapeutic intervention in conditions such as pancreatitis, anxiety, and certain types of cancer.
The discovery of this compound from the fungus Aspergillus alliaceus marked a pivotal moment in this field, as it was the first identified non-peptide CCK antagonist with high affinity and selectivity for peripheral CCK-A receptors.[1][2] Its unique benzodiazepine-related structure provided a novel scaffold for the design of subsequent synthetic CCK antagonists.[3] This guide serves as a comprehensive technical resource on the foundational discovery and characterization of this compound.
Physicochemical and Biological Properties of this compound
This compound is a complex heterocyclic molecule with the chemical formula C31H29N5O4.[4][5] Its structure was elucidated using a combination of NMR, mass spectrometry, and X-ray crystallography. The key physicochemical and biological properties of this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H29N5O4 | |
| Molecular Weight | 535.59 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 211-213 °C | |
| Specific Rotation ([α]D) | -185.3° (c = 1.10 in methanol) | |
| UV Absorption (λmax) | 310.5 nm (in methanol) | |
| Solubility | Soluble in methylene (B1212753) chloride, acetone, and lower alcohols; Insoluble in water |
Table 2: Biological Activity of this compound
| Parameter | Value | Comments | Reference |
| CCK-A Receptor Affinity | High | 300-400 times greater than proglumide | |
| CCK-B Receptor Affinity | Low | Highly selective for peripheral (CCK-A) receptors | |
| Gastrin Receptor Affinity | Low | Highly selective for peripheral (CCK-A) receptors | |
| IC50 (CCK-induced amylase release) | 1.0 x 10^-9 M | Competitive antagonist | |
| In vivo activity | Long-lasting | Demonstrates sustained CCK antagonist activity in vivo |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Fermentation of Aspergillus alliaceus
The production of this compound is achieved through submerged fermentation of Aspergillus alliaceus. The following protocol is a representative method for this process.
3.1.1. Culture and Inoculum Preparation
-
Strain Maintenance: Maintain cultures of Aspergillus alliaceus (e.g., ATCC 20655) on potato dextrose agar (B569324) (PDA) slants.
-
Spore Suspension: Prepare a spore suspension by washing a mature PDA culture with sterile 0.05% Tween 80 solution.
-
Inoculum Development: Inoculate a seed medium with the spore suspension. A typical seed medium composition is (g/L): Glucose 20, Peptone 5, Yeast Extract 5, KH2PO4 1, MgSO4·7H2O 0.5, with the pH adjusted to 5.5-6.0. Incubate at 28°C for 48-72 hours with agitation (200 rpm).
3.1.2. Production Fermentation
-
Production Medium: A representative production medium for this compound contains (g/L): Glucose 150, Peptone 10, KH2PO4 0.5, and MgSO4·7H2O 0.5, with an initial pH of 6.0. Yields were significantly improved by substituting glucose with glycerol (B35011) and through strain improvement and media optimization, leading to titers greater than 900 mg/L from an initial 15-30 mg/L.
-
Fermentation Conditions: Inoculate the production medium with the seed culture (typically 5-10% v/v). The fermentation is carried out at 28°C for 7-10 days with controlled aeration and agitation.
-
Monitoring: Monitor the fermentation for pH, substrate consumption, and this compound production using analytical techniques such as HPLC.
Extraction and Purification of this compound
The following protocol outlines the steps for isolating and purifying this compound from the fermentation broth.
-
Mycelial Separation: At the end of the fermentation, separate the fungal mycelium from the culture broth by filtration.
-
Solvent Extraction: Extract the mycelial cake repeatedly with a suitable organic solvent such as ethyl acetate (B1210297) or acetone.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate).
-
Reversed-Phase HPLC: Further purify the this compound-containing fractions using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase.
-
-
Crystallization: Crystallize the purified this compound from a suitable solvent system (e.g., methanol/water) to obtain the final product.
CCK Receptor Binding Assay
This assay is used to determine the affinity of this compound for CCK receptors.
-
Membrane Preparation: Prepare crude membrane fractions from tissues rich in CCK receptors (e.g., rat pancreas for CCK-A, guinea pig brain for CCK-B).
-
Radioligand: Use a radiolabeled CCK analog, such as [125I]CCK-8, as the ligand.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.2% bovine serum albumin (BSA), and a protease inhibitor cocktail.
-
Incubation: Incubate the membrane preparation with a fixed concentration of [125I]CCK-8 and varying concentrations of this compound in the assay buffer.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Bioassay: Amylase Release from Pancreatic Acini
This bioassay assesses the functional antagonist activity of this compound.
-
Isolation of Pancreatic Acini: Isolate pancreatic acini from guinea pigs or rats by collagenase digestion of the pancreas followed by mechanical shearing.
-
Pre-incubation: Pre-incubate the isolated acini in a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) gassed with 95% O2/5% CO2 at 37°C.
-
Stimulation: Add varying concentrations of this compound to the acini suspension, followed by a fixed concentration of CCK-8 to stimulate amylase release.
-
Sample Collection: After a defined incubation period (e.g., 30 minutes), centrifuge the acini suspension to pellet the cells.
-
Amylase Assay: Measure the amylase activity in the supernatant using a commercially available amylase assay kit.
-
Data Analysis: Express the amylase release as a percentage of the total amylase content in the acini. Plot the percentage of inhibition of CCK-stimulated amylase release against the concentration of this compound to determine the IC50 value.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at the CCK-A receptor. It binds to the receptor but does not elicit the conformational changes necessary for G-protein coupling and subsequent downstream signaling.
CCK Receptor Signaling Pathway
The binding of the agonist CCK to its receptor (CCK-A or CCK-B) initiates a cascade of intracellular events. The receptor is coupled to a heterotrimeric G-protein of the Gq family. Activation of the G-protein leads to the stimulation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC). These signaling events ultimately lead to the physiological responses characteristic of CCK action, such as enzyme secretion from pancreatic acinar cells.
References
Asperlicin: A Technical Guide to its Structure, Properties, and Cholecystokinin Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperlicin, a mycotoxin produced by the fungus Aspergillus alliaceus, has garnered significant scientific interest as the first discovered non-peptidal antagonist of the cholecystokinin (B1591339) (CCK) receptor.[1][2] Its unique chemical structure, a complex benzodiazepine, and its potent and selective biological activity have made it a valuable tool for studying the physiological roles of CCK and a lead compound in the development of novel therapeutics.[3] This technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological activity of this compound, with a focus on its interaction with the CCK receptor signaling pathway. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Chemical Properties and Structure Elucidation
This compound (C₃₁H₂₉N₅O₄) is a complex heterocyclic natural product.[1] Its discovery and structural characterization in the mid-1980s marked a significant advancement in the field of CCK receptor pharmacology.
Physicochemical Properties
This compound and its related compounds, also isolated from Aspergillus alliaceus, possess distinct physicochemical properties. These are crucial for their handling, formulation, and pharmacokinetic profiling.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₉N₅O₄ | [1] |
| Molecular Weight | 535.59 g/mol | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in methanol, DMSO | [4] |
| Related Compounds | Asperlicins B, C, D, and E |
Structure Elucidation
The intricate three-dimensional structure of this compound was determined through a combination of advanced analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in delineating the proton and carbon framework of the molecule, revealing the connectivity of the various ring systems.
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirmed the molecular formula and provided key fragmentation patterns that helped to piece together the structural components.[1]
-
X-ray Crystallography: The definitive stereochemical configuration and overall three-dimensional architecture of this compound were established through single-crystal X-ray diffraction analysis.[1]
Biological Activity: Cholecystokinin Antagonism
This compound's primary biological function is its potent and selective antagonism of the cholecystokinin A receptor (CCK-A).[2] This receptor is predominantly found in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal tract, where it mediates the physiological effects of CCK, including enzyme secretion and smooth muscle contraction.
Quantitative Analysis of CCK-A Receptor Antagonism
The potency and selectivity of this compound as a CCK-A receptor antagonist have been quantified through various in vitro assays.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 1 nM (10⁻⁹ mmol/L) | CCK-induced amylase release from guinea pig pancreatic acini | [5] |
| Relative Potency | 300-400 times more potent than proglumide | CCK receptor affinity in pancreas, ileum, and gallbladder | [2][4] |
| Selectivity | Highly selective for peripheral CCK receptors over brain CCK and gastrin receptors | Receptor binding assays | [2] |
Mechanism of Action: Inhibition of CCK Signaling
Cholecystokinin exerts its effects by binding to the CCK-A receptor, a G-protein coupled receptor (GPCR). This binding event initiates a well-defined intracellular signaling cascade. This compound acts as a competitive antagonist, binding to the CCK-A receptor and preventing the binding of CCK, thereby inhibiting the downstream signaling events.
The CCK-A receptor is coupled to a Gq protein. Upon activation by CCK, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC). This cascade ultimately results in the physiological response, such as the secretion of digestive enzymes from pancreatic acinar cells. This compound blocks the initial step of this pathway, the binding of CCK to its receptor.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for key in vitro assays used to characterize its biological activity.
Isolation of this compound from Aspergillus alliaceus
The following protocol outlines the general steps for the fermentation of Aspergillus alliaceus and the subsequent isolation and purification of this compound.
Methodology:
-
Fermentation: Aspergillus alliaceus is cultured in a suitable liquid medium under controlled conditions of temperature, pH, and aeration to promote the production of this compound.
-
Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves an initial separation on a silica gel column, followed by further purification using high-performance liquid chromatography (HPLC) with a suitable stationary and mobile phase.
-
Fraction Collection and Analysis: Fractions are collected throughout the chromatographic process and assayed for their ability to antagonize the CCK receptor. Active fractions are pooled for further purification.
-
Crystallization: The purified this compound is crystallized from a suitable solvent system to yield a pure, crystalline product.
CCK-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCK-A receptor.
Materials:
-
Membrane preparation from a tissue source rich in CCK-A receptors (e.g., rat pancreas).
-
Radioligand: [¹²⁵I]CCK-8.
-
This compound (or other test compounds).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Reaction Setup: In a microtiter plate, combine the membrane preparation, [¹²⁵I]CCK-8 at a concentration near its Kd, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled CCK).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Pancreatic Acini Amylase Release Assay
This protocol measures the ability of this compound to inhibit CCK-stimulated amylase secretion from isolated pancreatic acini.
Materials:
-
Isolated pancreatic acini (e.g., from guinea pig or rat).
-
HEPES-Ringer buffer (or similar physiological buffer).
-
Cholecystokinin (CCK-8).
-
This compound (or other test compounds).
-
Amylase substrate (e.g., Phadebas tablets).
-
Spectrophotometer.
Methodology:
-
Acini Preparation: Isolate pancreatic acini from a suitable animal model by collagenase digestion.
-
Pre-incubation: Pre-incubate the isolated acini in HEPES-Ringer buffer with varying concentrations of this compound for a defined period (e.g., 15 minutes).
-
Stimulation: Stimulate the acini with a submaximal concentration of CCK-8 and incubate for a further period (e.g., 30 minutes) at 37°C. Include control tubes with no CCK-8 (basal release) and with CCK-8 alone (stimulated release).
-
Separation: Centrifuge the tubes to pellet the acini and collect the supernatant, which contains the released amylase.
-
Amylase Assay: Measure the amylase activity in the supernatant using a suitable colorimetric assay.
-
Data Analysis: Express the amylase release as a percentage of the total cellular amylase. Plot the percentage of inhibition of CCK-stimulated amylase release against the logarithm of the this compound concentration to determine the IC₅₀ value.
Conclusion
This compound remains a cornerstone in the study of cholecystokinin pharmacology. Its discovery not only provided a powerful tool for elucidating the physiological functions of CCK but also opened up a new avenue for the design and development of non-peptidal GPCR antagonists. The detailed structural information, chemical properties, and biological data presented in this guide, along with the provided experimental protocols, offer a valuable resource for researchers and drug development professionals working in this exciting field. Further investigation into the synthesis of this compound analogues continues to yield compounds with improved pharmacokinetic and pharmacodynamic profiles, highlighting the enduring legacy of this remarkable natural product.
References
- 1. 2-Naphthalenesulphonyl L-aspartyl-(2-phenethyl)amide (2-NAP)--a selective cholecystokinin CCKA-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. pnas.org [pnas.org]
Asperlicin's Antagonistic Mechanism of Action on Cholecystokinin A (CCKA) Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asperlicin, a mycotoxin isolated from the fungus Aspergillus alliaceus, has been identified as a potent and selective nonpeptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with CCKA receptors. It consolidates quantitative data on its binding affinity and functional inhibition, details the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in pharmacology and drug development.
Introduction to this compound and CCKA Receptors
This compound is a complex benzodiazepine-based natural product that has garnered significant interest due to its specific and high-affinity binding to CCKA receptors.[1][5][6] These receptors, also known as CCK1 receptors, are G-protein coupled receptors (GPCRs) predominantly found in peripheral tissues such as the pancreas, gallbladder, and ileum.[3][7] They play a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[8] The endogenous ligand for the CCKA receptor is the peptide hormone cholecystokinin (CCK).[9] this compound's ability to competitively block the action of CCK at these receptors makes it a valuable tool for studying the physiological roles of CCK and a lead compound for the development of therapeutic agents targeting CCK-related pathways.[1][5]
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the CCKA receptor.[1] This means that it binds to the same site on the receptor as the endogenous agonist, CCK, but does not activate the receptor. By occupying the binding site, this compound prevents CCK from binding and initiating the downstream signaling cascade. The antagonism is reversible, as demonstrated by the ability of higher concentrations of CCK to overcome the inhibitory effects of this compound.[7]
Binding Affinity and Potency
This compound exhibits a high affinity for CCKA receptors, reported to be 300 to 400 times greater than that of the standard antagonist, proglumide.[7][10][11] While a specific Ki value from radioligand binding assays for this compound is not consistently reported in the reviewed literature, its functional potency is well-documented.
| Parameter | Value | Assay System | Reference |
| IC50 | 1 nM | Inhibition of CCK-induced amylase release from dispersed guinea pig pancreatic acini | [1] |
Table 1: Functional Potency of this compound at the CCKA Receptor
Selectivity
A key feature of this compound is its high selectivity for the CCKA receptor subtype over the CCKB (CCK2) receptor, which is more prevalent in the central nervous system.[3] This selectivity for peripheral CCK receptors minimizes potential central nervous system side effects and makes it a more specific tool for investigating peripheral CCK functions.
CCKA Receptor Signaling Pathway
The CCKA receptor is a Gq-coupled GPCR. Upon activation by an agonist like CCK, it initiates a well-characterized signaling cascade. This compound, by blocking this initial binding event, prevents the entire downstream signaling pathway from being activated.
G-protein Activation and Second Messenger Generation
Activation of the CCKA receptor leads to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][8][12]
Intracellular Calcium Mobilization and PKC Activation
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8] The increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses mediated by the CCKA receptor, such as enzyme secretion from pancreatic acinar cells.[8][12] this compound's antagonism directly prevents this CCK-induced increase in intracellular calcium and subsequent cellular responses.[7]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound on CCKA receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the affinity of this compound for the CCKA receptor.
Materials:
-
Membrane preparation from a source rich in CCKA receptors (e.g., rat pancreas).[13][14]
-
Radiolabeled CCK analog (e.g., [¹²⁵I]CCK-8).[13]
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and a protease inhibitor cocktail).[15]
-
Wash buffer (e.g., ice-cold assay buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of unlabeled this compound.
-
In a multi-well plate, add the membrane preparation, a fixed concentration of the radiolabeled CCK analog (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled this compound. For non-specific binding, add a high concentration of unlabeled CCK.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assay: Inhibition of CCK-Stimulated Amylase Release
This assay measures the ability of an antagonist to inhibit a physiological response downstream of receptor activation.
Objective: To determine the functional potency (IC50) of this compound in inhibiting CCK-stimulated amylase release from pancreatic acini.
Materials:
-
Dispersed pancreatic acini from guinea pig.[1]
-
Cholecystokinin (CCK-8).
-
This compound.
-
Incubation buffer (e.g., HEPES-Ringer buffer).
-
Amylase activity assay kit.
Protocol:
-
Prepare dispersed pancreatic acini by collagenase digestion of pancreatic tissue.
-
Pre-incubate the acini with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulate the acini with a fixed concentration of CCK-8 (typically a concentration that elicits a submaximal response, e.g., 10 pM).[1]
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Separate the acini from the supernatant by centrifugation.
-
Measure the amylase activity in the supernatant and in the cell pellet (after cell lysis) to determine the percentage of total amylase released.
-
Plot the percentage of amylase release against the logarithm of the this compound concentration to determine the IC50 value.
Functional Assay: Measurement of Intracellular Calcium Mobilization
This assay directly measures the effect of an antagonist on the second messenger signaling pathway.
Objective: To assess the ability of this compound to block CCK-induced increases in intracellular calcium.
Materials:
-
Cells expressing CCKA receptors (e.g., pancreatic acinar cells or a recombinant cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cholecystokinin (CCK-8).
-
This compound.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
Protocol:
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of CCK-8 to stimulate the cells.
-
Monitor the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.
-
Analyze the data to determine the extent of inhibition of the calcium response by this compound and calculate an IC50 value if a dose-response is performed.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the CCKA receptor. Its mechanism of action involves binding to the receptor and preventing the binding of the endogenous agonist, CCK, thereby inhibiting the Gq-mediated signaling cascade that leads to increases in intracellular calcium and subsequent physiological responses. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, establishes this compound as a critical tool for pharmacological research and a foundational molecule in the development of novel therapeutics targeting the CCKergic system.
References
- 1. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular modelling of this compound derived cholecystokinin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound antagonizes stimulatory effects of cholecystokinin on isolated islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 9. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 13. Cholecystokinin antagonists. Synthesis of this compound analogues with improved potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The CCK receptor on pancreatic plasma membranes: binding characteristics and covalent cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
Asperlicin: A Technical Guide to its Therapeutic Potential as a Cholecystokinin-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asperlicin, a mycotoxin isolated from the fungus Aspergillus alliaceus, has emerged as a potent and selective nonpeptide antagonist of the cholecystokinin-A (CCK-A) receptor.[1] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity. Quantitative data are presented to facilitate comparison, and key signaling pathways and experimental workflows are visualized to provide a clear understanding of its pharmacological profile. This compound's high affinity and selectivity for the CCK-A receptor over the CCK-B receptor underscore its potential as a valuable investigational tool and a lead compound for the development of novel therapeutics targeting cholecystokinin-mediated pathologies.
Introduction
Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[1] The biological effects of CCK are mediated by two G-protein coupled receptors: CCK-A (alimentary) and CCK-B (brain). The development of potent and selective antagonists for these receptors has been instrumental in elucidating the physiological roles of CCK and exploring their therapeutic potential.
This compound, a benzodiazepine (B76468) derivative, was one of the first nonpeptide CCK receptor antagonists to be discovered.[1][2] Its high affinity and selectivity for the CCK-A receptor have made it a valuable pharmacological tool.[1] This document details the current understanding of this compound's therapeutic potential, with a focus on its application in gastrointestinal disorders and its limited exploration in anxiety models.
Mechanism of Action
This compound functions as a competitive antagonist at the CCK-A receptor.[3] By binding to the receptor, it prevents the endogenous ligand, CCK, from activating downstream signaling cascades. The CCK-A receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.
Signaling Pathways
Activation of the CCK-A receptor by CCK typically initiates the following signaling pathway:
-
Gq Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Increased intracellular calcium and DAG synergistically activate PKC, which then phosphorylates various downstream targets, leading to the physiological response (e.g., enzyme secretion).
This compound, by blocking the initial binding of CCK, effectively inhibits this entire cascade.
Quantitative Data
The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following table summarizes key findings.
| Parameter | Value | Species/System | Reference |
| Potency vs. Proglumide | 300-400 times more potent | Guinea Pig Pancreas, Ileum, Gallbladder | [1][2][4] |
| IC50 (Amylase Release) | 10-9 mmol/L | Dispersed Guinea Pig Acini | [3] |
| Maximal Inhibition (Amylase Release) | 10-6 mmol/L | Dispersed Guinea Pig Acini | [3] |
Note: Specific Ki values for this compound binding to CCK-A and CCK-B receptors are not consistently reported in the reviewed literature. The data presented reflects its functional antagonism.
Therapeutic Potential
Gastrointestinal Disorders
Given the high expression of CCK-A receptors in the gallbladder and pancreas, this compound and its derivatives have been primarily investigated for their potential in treating gastrointestinal disorders.
-
Acute Pancreatitis: Endogenous CCK is believed to play a role in the pathogenesis of acute pancreatitis. Preclinical studies have shown that this compound can attenuate the severity of experimentally induced acute pancreatitis in rats, as evidenced by reduced serum amylase concentrations, decreased pancreas weight, and less severe histopathology.[4]
Anxiety and Panic Disorders
The role of CCK receptors in anxiety is complex, with evidence suggesting that CCK-B receptors are more directly involved in the anxiogenic effects of CCK.[5] While some early reports suggested potential anxiolytic properties for CCK-A antagonists, subsequent research has not strongly supported this.[5][6] Preclinical studies using various animal models of anxiety have shown that CCK-A antagonists like devazepide (B1670321) (an this compound analog) have limited or no anxiolytic-like effects compared to CCK-B antagonists.[6] Therefore, the therapeutic potential of this compound as an anxiolytic is currently considered low.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for CCK receptors.
Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig pancreas) or cells expressing CCK-A receptors in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled CCK (e.g., 125I-CCK-8), and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture at a defined temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Amylase Release Assay from Dispersed Pancreatic Acini
This functional assay measures the ability of this compound to inhibit CCK-stimulated enzyme secretion.
Protocol:
-
Acinar Cell Preparation: Isolate pancreatic acini from a guinea pig by collagenase digestion followed by mechanical shearing.
-
Pre-incubation: Pre-incubate the dispersed acini in a physiological salt solution with varying concentrations of this compound.
-
Stimulation: Add a fixed, submaximal concentration of CCK-8 to stimulate amylase release.
-
Incubation: Incubate the cell suspension at 37°C for a defined period (e.g., 30 minutes).
-
Separation: Separate the acini from the supernatant by centrifugation.
-
Amylase Measurement: Measure the amylase activity in the supernatant using a commercially available kit.
-
Data Analysis: Express the amylase release as a percentage of the total cellular amylase content and plot against the concentration of this compound to determine the IC50.
Inositol Phosphate (B84403) Accumulation Assay
This assay directly measures the effect of this compound on the CCK-A receptor-mediated second messenger production.
Protocol:
-
Cell Culture and Labeling: Culture cells expressing CCK-A receptors and label them by incubating with [3H]myo-inositol.
-
Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulation: Add CCK-8 to stimulate the production of inositol phosphates.
-
Extraction: Terminate the reaction by adding a solution like trichloroacetic acid and extract the inositol phosphates.
-
Separation: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of each fraction using liquid scintillation counting.
-
Data Analysis: Determine the inhibitory effect of this compound on CCK-stimulated inositol phosphate accumulation.
Clinical Status
To date, there is no evidence of this compound or its direct derivatives having entered clinical trials for any indication. The primary value of this compound has been as a lead compound in the development of more potent and pharmacokinetically favorable CCK-A antagonists, such as Devazepide.
Conclusion
This compound is a potent and selective CCK-A receptor antagonist that has been instrumental in advancing our understanding of the physiological roles of cholecystokinin. Its primary therapeutic potential appears to lie in the treatment of gastrointestinal disorders characterized by excessive CCK-A receptor stimulation, such as acute pancreatitis. While its utility as an anxiolytic is not supported by current preclinical evidence, it remains a critical tool for in vitro and in vivo studies of the CCK system. The detailed experimental protocols and signaling pathway information provided in this guide offer a foundation for further research into the therapeutic applications of CCK-A receptor antagonists. Future work should focus on developing this compound analogs with improved pharmacokinetic profiles to enable clinical investigation.
References
- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Asperlicin: A Potent Cholecystokinin Antagonist and its Role in Gastrointestinal Physiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asperlicin, a non-peptide benzodiazepine (B76468) derivative isolated from the fungus Aspergillus alliaceus, has emerged as a significant pharmacological tool for investigating the multifaceted roles of cholecystokinin (B1591339) (CCK) in gastrointestinal physiology.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action as a potent and selective CCK-A receptor antagonist, its effects on key gastrointestinal processes, and the experimental methodologies used to characterize its activity. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of CCK receptor modulation.
Introduction to this compound
Discovered as a fungal metabolite, this compound (C₃₁H₂₉N₅O₄) was one of the first non-peptidal natural products identified as a potent and selective antagonist of cholecystokinin (CCK) receptors.[1][3] Specifically, it exhibits a high affinity for the CCK-A receptor subtype, which is predominantly found in peripheral tissues of the gastrointestinal (GI) system, including the pancreas, gallbladder, and ileum. Its discovery was a pivotal moment in GI pharmacology, providing a valuable chemical scaffold that has since led to the development of numerous synthetic CCK-A receptor antagonists. This high selectivity for peripheral CCK receptors over central (CCK-B) and gastrin receptors makes this compound an invaluable tool for dissecting the physiological and pharmacological actions of CCK in the gut.
Mechanism of Action: CCK-A Receptor Antagonism
This compound functions as a competitive antagonist at the CCK-A receptor. Cholecystokinin, a peptide hormone released from enteroendocrine cells in the duodenum, plays a crucial role in the digestion of fats and proteins by stimulating gallbladder contraction and pancreatic enzyme secretion. It exerts these effects by binding to and activating CCK-A receptors on target cells. This compound competitively inhibits the binding of CCK to these receptors, thereby blocking the downstream signaling cascade.
CCK-A Receptor Signaling Pathway
The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by CCK, the receptor initiates a cascade of intracellular events. This compound, by blocking the initial binding of CCK, prevents the initiation of this pathway.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay Description | Species/Tissue | Value | Reference |
| IC₅₀ | Inhibition of CCK-induced amylase release | Dispersed guinea pig pancreatic acini | 1.0 x 10⁻⁹ mmol/L | |
| Relative Potency | Affinity for pancreatic, ileal, and gallbladder CCK receptors compared to proglumide | Guinea pig | 300-400 times greater |
Role in Gastrointestinal Physiology
This compound's antagonism of the CCK-A receptor has profound effects on several key gastrointestinal functions.
Pancreatic Secretion
Cholecystokinin is a primary stimulant of pancreatic enzyme secretion. This compound has been shown to be a potent inhibitor of CCK-induced amylase and lipase (B570770) release from pancreatic acini. This inhibitory effect is specific to the CCK-mediated pathway, as this compound does not affect enzyme release stimulated by other secretagogues like carbachol.
Gallbladder Contraction
CCK is the principal hormonal mediator of postprandial gallbladder contraction, facilitating the release of bile into the small intestine. This compound acts as a competitive inhibitor of CCK-induced gallbladder and ileal muscle contraction. By blocking CCK-A receptors on gallbladder smooth muscle, this compound can significantly reduce or abolish gallbladder emptying in response to both exogenous CCK and endogenous CCK released after a meal.
Gastrointestinal Motility
The effects of CCK on gastrointestinal motility are complex. This compound, by blocking CCK-A receptors, can be used to investigate these effects. For instance, CCK is known to delay gastric emptying, and antagonists like this compound can counteract this effect.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Preparation of Dispersed Pancreatic Acini
This protocol is adapted from established methods for studying pancreatic secretion in vitro.
-
Tissue Harvest: Euthanize a guinea pig via an approved method and surgically remove the pancreas.
-
Enzymatic Digestion: Inject the pancreas with a solution of collagenase in a buffered medium (e.g., HEPES-Ringer bicarbonate buffer) supplemented with soybean trypsin inhibitor and bovine serum albumin.
-
Incubation: Incubate the pancreas in the collagenase solution in a shaking water bath at 37°C for a specified time (typically 30-60 minutes) until the tissue is soft and partially digested.
-
Mechanical Dissociation: Gently triturate the digested tissue with a series of pipettes with decreasing tip diameters to disperse the acini.
-
Filtration: Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue and debris.
-
Washing: Wash the acini by repeated centrifugation at low speed (e.g., 50 x g for 2 minutes) and resuspension in fresh buffer to remove the collagenase and damaged cells.
-
Final Preparation: Resuspend the final acinar pellet in the desired experimental buffer for subsequent assays.
In Vitro Gallbladder Contraction Assay
This protocol outlines the measurement of gallbladder smooth muscle contraction in response to CCK and its inhibition by this compound.
-
Tissue Preparation: Euthanize a guinea pig and excise the gallbladder. Carefully remove any adhering connective and fatty tissue.
-
Mounting: Cut the gallbladder into longitudinal strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Transducer Attachment: Attach one end of the muscle strip to a fixed support and the other end to an isometric force transducer to record changes in muscle tension.
-
Equilibration: Allow the muscle strips to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.
-
Experimental Procedure:
-
To determine the effect of CCK, add cumulative concentrations of CCK to the organ bath and record the contractile response.
-
To assess the antagonistic effect of this compound, pre-incubate the muscle strips with this compound for a set period before adding CCK.
-
-
Data Analysis: Measure the amplitude of the contractions and express it as a percentage of the maximal response to a standard contractile agent (e.g., carbachol).
Radioligand Binding Assay for CCK Receptors
This protocol describes a method to determine the binding affinity of this compound for CCK receptors.
-
Membrane Preparation: Homogenize tissues rich in CCK-A (e.g., rat pancreas) or CCK-B (e.g., guinea pig brain) receptors in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled CCK agonist (e.g., [¹²⁵I]CCK-8) and increasing concentrations of unlabeled this compound.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound and non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of inhibition of specific binding against the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Gallbladder Emptying Assay
This protocol provides a method for assessing the effect of this compound on CCK-induced gallbladder emptying in an animal model.
-
Animal Preparation: Fast rats overnight with free access to water. Anesthetize the animals.
-
Surgical Procedure: Perform a laparotomy to expose the gallbladder. A small catheter can be inserted into the fundus of the gallbladder and connected to a pressure transducer to measure intraluminal pressure, or gallbladder volume can be measured using high-frequency ultrasound.
-
Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally.
-
Stimulation of Gallbladder Contraction: After a predetermined time for the antagonist to take effect, infuse CCK intravenously to stimulate gallbladder contraction.
-
Measurement: Continuously record the changes in gallbladder pressure or volume.
-
Data Analysis: Calculate the gallbladder ejection fraction or the integrated pressure response and compare the results between the this compound-treated and control groups.
Conclusion
This compound remains a cornerstone in the study of cholecystokinin physiology. Its high potency and selectivity for the CCK-A receptor have enabled significant advancements in our understanding of the roles of CCK in pancreatic secretion, gallbladder motility, and other gastrointestinal functions. The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of modulating the CCK pathway. The continued investigation of this compound and its derivatives holds promise for the development of novel treatments for a range of gastrointestinal disorders.
References
- 1. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Asperlicin Biosynthesis Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperlicin, a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, is a mycotoxin produced by the fungus Aspergillus alliaceus.[1][2] Its complex heptacyclic structure, a quinazoline (B50416) benzodiazepinedione core fused to a pyrroloindole moiety, has made it a subject of significant interest in natural product chemistry and drug discovery.[1][3] This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery responsible for its assembly. The pathway is characterized by its remarkable efficiency, employing a minimal set of enzymes to construct a complex molecular architecture from simple amino acid precursors.[1]
The this compound Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster within the genome of Aspergillus alliaceus ATCC 20656.[1] This cluster contains the genes encoding the core enzymatic machinery required for the synthesis of the this compound scaffold. The key genes and their corresponding enzymes are:
-
aspA : Encodes a bimodular non-ribosomal peptide synthetase (NRPS) responsible for the initial assembly of the peptide backbone.[1]
-
aspB : Encodes a flavin-dependent monooxygenase that catalyzes a key oxidative cyclization step.[1][4]
-
aspC : Encodes a monomodular NRPS predicted to be involved in the final tailoring step leading to this compound.[1]
The Biosynthesis Pathway of this compound
The biosynthesis of this compound begins with the assembly of a tripeptide precursor from two molecules of anthranilate and one molecule of L-tryptophan. This process is catalyzed by the bimodular NRPS, AspA. The resulting linear tripeptide undergoes a series of cyclization and condensation reactions while still tethered to the NRPS, leading to the formation of the tetracyclic intermediate, this compound C.[1]
This compound C is a key branch point in the pathway. It can be converted into its regioisomer, this compound D, through an uncatalyzed transannular cyclization. However, this compound D appears to be a shunt product, as it is not further processed by the downstream enzymes.[1]
The crucial step in the formation of the heptacyclic core of this compound E is catalyzed by the FAD-dependent monooxygenase, AspB. This enzyme hydroxylates the indole (B1671886) ring of this compound C, which is followed by an intramolecular cyclization to form the characteristic 6-6-7-6-5-5-6 fused ring system of this compound E.[1][4]
The final step in the pathway is the conversion of this compound C to this compound, which is proposed to be mediated by the monomodular NRPS, AspC. It is hypothesized that AspC activates a molecule of L-valine and facilitates its condensation with an oxidized intermediate of this compound C, leading to the formation of the final product, this compound.[1]
Quantitative Data
Detailed quantitative data on the this compound biosynthesis pathway, such as enzyme kinetics and fermentation titers of individual congeners, are not extensively available in the public domain. However, strain improvement programs have been successful in significantly increasing the production of this compound. Initial production by the wild-type Aspergillus alliaceus was in the range of 15-30 mg/L. Through a combination of classical mutagenesis, media optimization, and fermentation process development, titers exceeding 900 mg/L have been achieved. This demonstrates the potential for high-yield production of this valuable secondary metabolite.
| Parameter | Value | Reference |
| Initial this compound Titer | 15-30 mg/L | [5][6] |
| Improved this compound Titer | >900 mg/L | [5][6] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the study of the this compound biosynthesis pathway are often found in the supplementary information of primary research articles. While a comprehensive reproduction of these protocols is beyond the scope of this guide, the following section outlines the key experimental approaches that have been employed.
Fungal Strains and Culture Conditions
-
Producing Organism: Aspergillus alliaceus ATCC 20656 is the primary strain used for this compound production and biosynthetic studies.[1]
-
Culture Medium: this compound production is typically induced in a glucose minimal medium (GMM).[1] For larger scale production, various complex and synthetic media have been developed, with glycerol (B35011) being a suitable carbon source.[5][6]
-
Fermentation: Fermentation is carried out in shake flasks or bioreactors under controlled temperature and aeration to optimize growth and secondary metabolite production.[2]
Genetic Manipulation
Gene disruption is a key technique to elucidate the function of genes in the this compound biosynthetic cluster. This is typically achieved through homologous recombination, where the target gene is replaced with a selectable marker.
Enzyme Assays
In vitro characterization of the biosynthetic enzymes is crucial to confirm their proposed functions. This involves heterologous expression of the enzymes (e.g., in E. coli), purification, and subsequent activity assays with the appropriate substrates.
-
AspB Assay: The activity of the FAD-dependent monooxygenase AspB can be assayed by incubating the purified enzyme with its substrate, this compound C, and monitoring the formation of this compound E using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]
Metabolite Analysis
The identification and quantification of this compound and its biosynthetic intermediates are performed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).[1] This technique allows for the separation of the different congeners and their accurate mass determination, confirming their elemental composition. Comparison with authentic standards is used for unambiguous identification.
Conclusion
The biosynthesis of this compound in Aspergillus alliaceus is a fascinating example of fungal secondary metabolism, characterized by an efficient enzymatic cascade that generates significant molecular complexity. The elucidation of this pathway, through a combination of genomics, molecular biology, and analytical chemistry, has provided valuable insights into the biosynthesis of quinazoline-containing natural products. This knowledge not only deepens our understanding of fungal natural product biosynthesis but also opens up avenues for the bioengineering of novel analogues with potentially improved therapeutic properties. Further research, particularly in the detailed kinetic characterization of the biosynthetic enzymes and the optimization of fermentation processes, will be crucial for harnessing the full potential of this compound and its derivatives for drug development.
References
- 1. Assembly of this compound Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in this compound E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gene disruption in Aspergillus fumigatus using a PCR-based strategy and in vivo recombination in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
Asperlicin: A Fungal Metabolite Paving the Way for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asperlicin, a mycotoxin produced by the fungus Aspergillus alliaceus, has emerged as a pivotal lead compound in the field of drug discovery.[1][2] Its identification as a potent and selective non-peptidal antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor has catalyzed the development of a new class of therapeutic agents.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, structure-activity relationships, and its role as a foundational scaffold for the synthesis of novel drug candidates. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate further research and development in this promising area.
Introduction to this compound
Discovered in the 1980s, this compound was the first non-peptidal molecule identified to exhibit high affinity and selectivity for the CCK-A receptor.[4] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and anxiety. The development of potent and selective CCK receptor antagonists has been a significant goal for researchers seeking to modulate these pathways for therapeutic benefit. This compound's unique 1,4-benzodiazepine (B1214927) structure provided a novel chemical scaffold, distinct from the peptide-based antagonists that were the focus of research at the time.[5] This breakthrough opened new avenues for the design of small-molecule drugs with improved pharmacokinetic properties.
Mechanism of Action: CCK-A Receptor Antagonism
This compound exerts its biological effects by competitively binding to the CCK-A receptor, thereby blocking the actions of endogenous CCK. The CCK-A receptor is a G-protein coupled receptor (GPCR) primarily found in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract.
The Cholecystokinin Signaling Pathway
Activation of the CCK-A receptor by CCK initiates a cascade of intracellular signaling events. The binding of CCK leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to the physiological response, such as amylase secretion from pancreatic acinar cells.
Quantitative Pharmacological Data
The potency and selectivity of this compound and its analogs have been extensively characterized using radioligand binding assays and functional assays. The following tables summarize key quantitative data for this compound and other important CCK receptor antagonists.
| Compound | CCK-A Receptor (Pancreas) IC50 (nM) | CCK-B Receptor (Brain) IC50 (nM) | Selectivity (CCK-B/CCK-A) |
| This compound | 360 | 13,000 | 36 |
| Devazepide (B1670321) (MK-329) | 0.08 | 245 | 3063 |
| Lorglumide | 25 | 2,500 | 100 |
| Proglumide | 100,000 | 10,000 | 0.1 |
| Data compiled from various sources. |
| This compound Analog | Modification | CCK-A Receptor (Pancreas) IC50 (µM) |
| Analog 4 | N1-Methyl | 0.25 |
| Analog 7 | 7-Chloro | 0.18 |
| Analog 8 | 8-Chloro | 0.29 |
| Analog 17 | N1-(CH2)2N(C2H5)2 | 0.35 |
| Data adapted from Bock et al., J. Med. Chem. 1986.[6] |
Experimental Protocols
Radioligand Binding Assay for CCK-A Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCK-A receptor using [¹²⁵I]CCK-8 as the radioligand.
Materials:
-
Guinea pig pancreatic membranes (source of CCK-A receptors)
-
[¹²⁵I]Bolton-Hunter labeled CCK-8 (¹²⁵I-BH-CCK-8)
-
Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.1% bovine serum albumin (BSA)
-
Wash buffer: Cold 50 mM Tris-HCl (pH 7.4)
-
Test compounds (e.g., this compound) at various concentrations
-
Non-specific binding control: 1 µM unlabeled CCK-8
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Gamma counter
Procedure:
-
Prepare pancreatic membranes by homogenizing fresh or frozen guinea pig pancreas in ice-cold buffer and centrifuging to pellet the membranes. Resuspend the pellet in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound solution (or unlabeled CCK-8 for non-specific binding, or buffer for total binding), and 50 µL of ¹²⁵I-BH-CCK-8 (final concentration ~25 pM).
-
Add 100 µL of the pancreatic membrane suspension (approximately 20-40 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at 37°C for 30 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CCK-Stimulated Amylase Release from Isolated Pancreatic Acini
This functional assay measures the ability of a test compound to inhibit CCK-stimulated amylase secretion from isolated pancreatic acini.
Materials:
-
Male guinea pigs
-
Digestion buffer: Krebs-Ringer bicarbonate buffer supplemented with 0.1% BSA, 0.01% soybean trypsin inhibitor, and purified collagenase (100 U/mL).
-
Incubation buffer: Krebs-Ringer bicarbonate buffer supplemented with 0.5% BSA.
-
CCK-8 solutions at various concentrations.
-
Test compound (e.g., this compound) solutions at various concentrations.
-
Amylase substrate (e.g., Phadebas tablets).
-
Spectrophotometer.
Procedure:
-
Isolate pancreatic acini by injecting the pancreas with digestion buffer and incubating at 37°C for 45-60 minutes with gentle shaking.
-
Disperse the acini by gentle pipetting and filter through a nylon mesh.
-
Wash the acini three times with incubation buffer and resuspend in fresh incubation buffer.
-
Pre-incubate the acini with various concentrations of the test compound or vehicle for 15 minutes at 37°C.
-
Stimulate amylase release by adding CCK-8 (final concentration, e.g., 100 pM) and incubate for 30 minutes at 37°C.
-
Terminate the incubation by placing the tubes on ice and centrifuging at 100 x g for 5 minutes.
-
Collect the supernatant and measure the amylase activity using a suitable colorimetric assay.
-
Determine the total amylase content in the acinar pellet after sonication.
-
Express amylase release as a percentage of the total cellular amylase content.
-
Plot the concentration-response curves for CCK-8 in the presence and absence of the antagonist to determine the inhibitory effect.
Drug Discovery Workflow
This compound has served as a quintessential lead compound, and the workflow for developing novel CCK-A antagonists from this natural product follows a classical drug discovery paradigm.
Structure-Activity Relationship (SAR) and Lead Optimization
The 1,4-benzodiazepine core of this compound has been the subject of extensive medicinal chemistry efforts to delineate the structural requirements for potent and selective CCK-A antagonism.[7] Key findings from SAR studies include:
-
The Indole (B1671886) Moiety: The indole group at the C3 position of the benzodiazepine (B76468) ring is crucial for high-affinity binding.
-
The N1 Position: Substitution at the N1 position of the benzodiazepine ring can modulate potency and pharmacokinetic properties. For example, the introduction of a solubilizing group at this position led to analogs with improved aqueous solubility.[6]
-
Aromatic Substituents: Halogenation of the phenyl ring at the C5 position can enhance potency.
-
Stereochemistry: The stereochemistry at the C3 position is critical for activity, with the (S)-configuration generally being more potent.
These SAR insights led to the development of devazepide (formerly MK-329), a highly potent and selective CCK-A antagonist that is approximately 3,000-fold more selective for the CCK-A receptor over the CCK-B receptor. Devazepide has been widely used as a pharmacological tool to investigate the physiological roles of CCK-A receptors.
Therapeutic Potential and Future Directions
The discovery of this compound and the subsequent development of potent CCK-A antagonists have opened up therapeutic possibilities for a range of disorders, including:
-
Pancreatitis: By blocking the effects of CCK on pancreatic acinar cells, CCK-A antagonists may have a role in the management of pancreatitis.
-
Gastrointestinal Motility Disorders: Modulation of CCK-A receptors can influence gallbladder contraction and gastric emptying, suggesting potential applications in disorders such as gastroparesis and biliary dyskinesia.
-
Anxiety and Panic Disorders: While primarily associated with peripheral actions, the broader understanding of the CCK system has led to the investigation of CCK antagonists for central nervous system disorders.
-
Oncology: The role of CCK as a trophic factor for some gastrointestinal cancers has prompted research into the use of CCK antagonists as potential anti-cancer agents.
The journey from the discovery of a fungal metabolite to the development of highly specific pharmacological tools and potential therapeutic agents exemplifies the power of natural product chemistry in modern drug discovery. This compound remains a testament to the importance of exploring nature's chemical diversity to find novel molecular scaffolds for the treatment of human diseases. Future research will likely focus on the development of next-generation CCK-A antagonists with optimized pharmacokinetic profiles and tissue-specific targeting to maximize therapeutic efficacy and minimize off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembly of this compound Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in this compound E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Cholecystokinin antagonists. Synthesis of this compound analogues with improved potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of this compound analogues as non-peptidal cholecystokinin-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholecystokinin Receptor Subtypes and Asperlicin Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of cholecystokinin (B1591339) (CCK) receptor subtypes, their signaling mechanisms, and the binding characteristics of the selective antagonist, Asperlicin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction to Cholecystokinin Receptors
Cholecystokinin (CCK) receptors are a group of G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including digestion, appetite regulation, and anxiety.[1] These receptors are activated by the peptide hormones cholecystokinin and gastrin.[1] There are two primary subtypes of CCK receptors, designated as CCK1 (formerly CCK-A for "alimentary") and CCK2 (formerly CCK-B for "brain").[1][2] While both subtypes are found in the central nervous system and peripheral tissues, their distribution and ligand selectivity differ significantly.[3]
The CCK1 receptor is predominantly found in the gastrointestinal (GI) system, including the pancreas, gallbladder, and stomach, with lesser amounts in the central nervous system.[4] It exhibits a high affinity for sulfated CCK peptides, such as CCK-8, and a much lower affinity for non-sulfated CCK and gastrin.[2][5] In contrast, the CCK2 receptor is primarily located in the central nervous system and the stomach lining.[4] It binds both sulfated and non-sulfated CCK and gastrin with similarly high affinity.[2][5]
This compound: A Selective CCK1 Receptor Antagonist
This compound is a non-peptidal, competitive antagonist that demonstrates high selectivity for the CCK1 receptor.[6] Originally isolated from the fungus Aspergillus alliaceus, this compound and its derivatives, such as Devazepide (L-364,718), have been instrumental as pharmacological tools for studying the physiological functions of the CCK1 receptor.[7] this compound has been shown to be approximately 1000-fold more potent than proglumide, an earlier CCK receptor antagonist.[6]
Quantitative Analysis of Ligand Binding Affinities
The binding affinities of various endogenous ligands and synthetic antagonists for CCK1 and CCK2 receptors are critical for understanding their pharmacological profiles. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for key ligands.
| Ligand | Receptor Subtype | Species | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | CCK1 (pancreatic) | Guinea Pig | - | ~1000 | [6] |
| Devazepide (L-364,718) | CCK1 (pancreatic) | Rat | - | 0.081 | [8] |
| CCK1 (gallbladder) | Bovine | - | 0.045 | [8] | |
| CCK2 (brain) | Guinea Pig | - | 245 | [8] | |
| L-365,260 | CCK1 | - | - | 280 | |
| CCK2 | - | - | 2 | ||
| CCK-8 (sulfated) | CCK1 | Human | 0.28 | - | [9] |
| CCK2 | Human | ~1 | - | [5] | |
| Gastrin-17 | CCK1 | Human | >1000 | - | [5] |
| CCK2 | Human | ~1 | - | [5] |
Note: Binding affinities can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of receptor-ligand interactions and downstream signaling events.
Radioligand Binding Assay for CCK Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for CCK1 or CCK2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CCK1 or CCK2 receptors.
-
Radioligand (e.g., [125I]CCK-8).
-
Unlabeled competing ligand (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]
-
Wash buffer (ice-cold).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[10]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable buffer, potentially with a cryoprotectant like sucrose, for storage at -80°C.[10]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[10]
-
150 µL of membrane preparation (3-20 µg protein for cells).[10]
-
50 µL of various concentrations of the competing test compound or buffer (for total binding).
-
50 µL of radioligand solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
-
Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plates. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[10]
-
Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity using a microplate scintillation counter.[10]
-
Data Analysis: Determine non-specific binding from wells containing a high concentration of an unlabeled standard ligand. Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Inositol (B14025) Phosphate (B84403) Accumulation Assay
This assay measures the functional activity of CCK receptors by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger of Gq-coupled receptor activation.
Materials:
-
Cells expressing CCK1 or CCK2 receptors.
-
myo-[3H]inositol.
-
Labeling medium (e.g., inositol-free DMEM).
-
Stimulation buffer containing Lithium Chloride (LiCl, typically 10 mM).
-
CCK receptor agonist (e.g., CCK-8).
-
Lysis buffer (e.g., cold 0.5 M perchloric acid).
-
Anion-exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Plate cells and incubate them with myo-[3H]inositol in a labeling medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate with a stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulation: Add the CCK receptor agonist at various concentrations and incubate for a defined period (e.g., 30-60 minutes).
-
Lysis and Extraction: Terminate the stimulation by adding cold lysis buffer.
-
Separation of Inositol Phosphates: Neutralize the cell lysates and separate the different inositol phosphate isomers using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions corresponding to the inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of accumulated inositol phosphates against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Signaling Pathways of CCK Receptors
Both CCK1 and CCK2 receptors are primarily coupled to the Gq family of G-proteins.[11] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] This canonical pathway can lead to a variety of cellular responses, including enzyme secretion, muscle contraction, and cell proliferation.[11]
In addition to the primary Gq pathway, the CCK1 receptor has also been shown to couple to the Gs family of G-proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[11][12] The CCK2 receptor can also activate other signaling pathways, including the Src and ERK pathways.[13]
CCK1 Receptor Signaling Pathway
Caption: CCK1 Receptor Signaling Pathways.
CCK2 Receptor Signaling Pathway
Caption: CCK2 Receptor Signaling Pathways.
Experimental Workflow for Radioligand Binding Assay
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CCK-8 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism for Src activation by the CCK2 receptor: Patho-physiological functions of this receptor in pancreas - PMC [pmc.ncbi.nlm.nih.gov]
Asperlicin Derivatives: A Technical Guide to Their Biological Activity as Cholecystokinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of asperlicin and its derivatives, focusing on their role as cholecystokinin (B1591339) (CCK) receptor antagonists. This compound, a mycotoxin isolated from the fungus Aspergillus alliaceus, has served as a pivotal lead compound in the development of potent and selective non-peptide CCK receptor antagonists.[1][2][3][4][5] This document details the quantitative biological data, experimental methodologies, and the underlying signaling pathways associated with these compounds.
Quantitative Biological Activity of this compound and Its Derivatives
The primary biological activity of this compound and its derivatives lies in their ability to antagonize cholecystokinin (CCK) receptors, particularly the CCK-A subtype found in peripheral tissues like the pancreas and gallbladder. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled CCK agonist.
Table 1: CCK-A Receptor Antagonism of this compound and Selected Derivatives
| Compound | Modification | Pancreatic CCK-A Receptor IC50 (nM) | Reference |
| This compound | - | 1000 | |
| Derivative 4 | Analogue | More potent than this compound | |
| Derivative 7 | Analogue | More potent than this compound | |
| Derivative 8 | Analogue | More potent than this compound | |
| Derivative 17 | Analogue | Potency equivalent to this compound | |
| Devazepide (MK-329) | Simplified Analogue | Potent CCK-A antagonist | |
| Unnamed Analogue | Tryptophan-derived | 1600 (1.6 µM) |
Note: "More potent" indicates a lower IC50 value than this compound, though the exact values were not specified in the cited abstract.
Key Experimental Protocols
The biological activity of this compound derivatives is primarily assessed through two key in vitro assays: the CCK receptor binding assay and the CCK-induced amylase release assay.
Pancreatic CCK Receptor Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled CCK agonist for binding to CCK receptors in a tissue preparation.
Methodology:
-
Tissue Preparation:
-
Pancreatic tissue from rats or guinea pigs is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer containing protease inhibitors.
-
-
Binding Reaction:
-
Aliquots of the membrane suspension are incubated with a fixed concentration of a radiolabeled CCK agonist (e.g., [125I]CCK-8).
-
Increasing concentrations of the test compound (this compound derivative) are added to compete for binding.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled CCK agonist (IC50) is determined by non-linear regression analysis of the competition binding data.
-
CCK-Induced Amylase Release Assay from Pancreatic Acini
This functional assay measures the ability of a CCK receptor antagonist to inhibit the physiological response (amylase secretion) to CCK stimulation in isolated pancreatic acini.
Methodology:
-
Preparation of Dispersed Pancreatic Acini:
-
The pancreas from a guinea pig is removed and digested with collagenase to disperse the acini.
-
The dispersed acini are washed and resuspended in a HEPES-Ringer buffer.
-
-
Amylase Release Experiment:
-
Aliquots of the acinar suspension are pre-incubated with various concentrations of the this compound derivative or vehicle control.
-
A fixed, stimulatory concentration of CCK (e.g., 100 pM) is added to induce amylase release.
-
The incubation is carried out for a specific time (e.g., 30 minutes) at 37°C.
-
-
Measurement of Amylase Activity:
-
The acini are pelleted by centrifugation.
-
The supernatant, containing the released amylase, is collected.
-
Amylase activity in the supernatant is determined using a spectrophotometric assay (e.g., measuring the rate of starch hydrolysis).
-
-
Data Analysis:
-
The inhibitory effect of the this compound derivative is calculated as the percentage reduction in CCK-stimulated amylase release compared to the control. The concentration that produces 50% inhibition is determined. This compound itself has been shown to have a 50% maximal effective inhibitory dose of 10⁻⁹ mmol/L for CCK-induced amylase release.
-
Signaling Pathways
This compound and its derivatives exert their effects by blocking the intracellular signaling cascades initiated by the binding of CCK to its G protein-coupled receptors (GPCRs), primarily the CCK-A receptor.
Cholecystokinin Receptor Signaling Pathway
Upon binding of CCK, the CCK-A receptor, a Gq-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to downstream cellular responses, including the secretion of digestive enzymes from pancreatic acinar cells. This compound derivatives, by acting as competitive antagonists, prevent the initial binding of CCK and thus inhibit this entire signaling cascade.
Caption: CCK-A Receptor Signaling Pathway and Inhibition by this compound Derivatives.
Experimental Workflow for Antagonist Screening
The process of identifying and characterizing novel this compound derivatives as CCK receptor antagonists typically follows a structured workflow, beginning with synthesis and culminating in functional assays.
Caption: High-level workflow for the screening of this compound derivatives.
Cytotoxicity and Safety Profile
While this compound itself is a mycotoxin, the development of its derivatives aims to retain the desired pharmacological activity while minimizing toxicity. Cytotoxicity of these compounds is a critical parameter to assess their therapeutic potential.
Cytotoxicity Assays:
A common method to evaluate the cytotoxicity of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity.
Data Interpretation:
Conclusion
This compound and its derivatives represent a significant class of non-peptide CCK-A receptor antagonists. Their biological activity is well-characterized by established in vitro assays that measure both receptor binding affinity and functional antagonism. The underlying mechanism of action involves the blockade of the Gq-PLC-IP3/DAG signaling pathway. Future research and development in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds while ensuring a favorable safety profile with low cytotoxicity. The methodologies and understanding of the signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals working with this promising class of compounds.
References
- 1. Molecular modelling of this compound derived cholecystokinin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Journey of Asperlicin: A Technical Guide to a Landmark CCK Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history of Asperlicin in pharmacological research, from its discovery as a fungal metabolite to its pivotal role as a selective cholecystokinin-A (CCK-A) receptor antagonist. This compound's unique non-peptide structure and potent activity sparked significant interest in the scientific community, paving the way for the development of novel therapeutic agents. This document provides a comprehensive overview of its discovery, mechanism of action, key experiments, and its legacy in the development of more advanced compounds like Devazepide.
Discovery and Isolation
This compound was first isolated from the fungus Aspergillus alliaceus.[1][2] Its discovery was a significant milestone as it represented a potent, non-peptide antagonist for a peptide hormone receptor, a rarity at the time.[] The initial production yield of this compound by the wild-type fungal strain was reported to be between 15 and 30 mg/L.
Mechanism of Action: A Selective CCK-A Receptor Antagonist
Pharmacological studies quickly identified this compound as a competitive antagonist of the cholecystokinin (B1591339) (CCK) receptor, with a marked selectivity for the CCK-A subtype found in peripheral tissues like the pancreas, ileum, and gallbladder.[1][] This selectivity was a key feature, distinguishing it from brain CCK (CCK-B) and gastrin receptors. This compound demonstrated a significantly higher affinity for peripheral CCK receptors, being 300 to 400 times more potent than the then-standard CCK antagonist, proglumide.
The antagonism of the CCK-A receptor by this compound blocks the downstream signaling pathways typically initiated by CCK binding. In pancreatic acinar cells, CCK-A receptor activation leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in the secretion of digestive enzymes like amylase. By competitively inhibiting CCK from binding to its receptor, this compound prevents these intracellular events.
Pharmacological Evaluation: Key Experiments
The pharmacological profile of this compound was established through a series of key in vitro and in vivo experiments. These assays were crucial in quantifying its potency, selectivity, and functional effects.
Radioligand Binding Assays
Radioligand binding assays were fundamental in determining the affinity of this compound for CCK receptors. These assays typically involve incubating a radiolabeled ligand (e.g., [125I]CCK) with a tissue preparation containing the receptor of interest (e.g., rat pancreatic membranes) in the presence of varying concentrations of the unlabeled competitor (this compound or its analogs).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Tissue Preparation:
-
Excise rat pancreas and place in ice-cold 50 mM Tris-HCl buffer.
-
Homogenize the tissue using a Polytron homogenizer.
-
Centrifuge the homogenate at 50,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet, containing the membrane fraction rich in CCK receptors, is resuspended in the assay buffer.
-
-
Assay Conditions:
-
Incubate the pancreatic membrane preparation with a fixed concentration of [125I]CCK and a range of concentrations of this compound or other test compounds.
-
The incubation is typically carried out in a final volume of 0.5 mL of 50 mM Tris-HCl buffer containing 5 mM MgCl₂, 0.1% bovine serum albumin, and a protease inhibitor cocktail.
-
Incubate for 60 minutes at 25°C to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
-
Data Analysis:
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
References
Methodological & Application
Application Note: Asperlicin In Vitro Receptor Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asperlicin is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) (CCK) receptor, isolated from the fungus Aspergillus alliaceus.[1][2][3][4] It demonstrates high affinity for peripheral CCK receptors, particularly the CCK1 (formerly CCK-A) subtype found in the pancreas, gallbladder, and ileum, while showing significantly lower affinity for brain CCK (CCK2) and gastrin receptors.[1] This selectivity makes this compound a valuable tool for investigating the physiological and pharmacological roles of CCK. In vitro receptor binding assays are fundamental for quantifying the affinity and selectivity of compounds like this compound, providing critical data for drug discovery and development.
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human CCK1 receptor.
Principle of the Assay
The assay operates on the principle of competitive inhibition. A constant concentration of a radiolabeled ligand (e.g., [³H]CCK-8), which is known to bind to the CCK1 receptor with high affinity, is incubated with a source of CCK1 receptors. In parallel incubations, increasing concentrations of an unlabeled competing ligand (this compound) are added. This compound competes with the radioligand for the same binding sites on the receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration of this compound. By measuring the decrease in bound radioactivity, the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. This IC₅₀ value is then used to calculate the equilibrium dissociation constant (Ki) of this compound, which reflects its binding affinity.
Experimental Protocol
1. Materials and Reagents
-
Receptor Source: Membrane preparations from 1321N1 cells stably transfected with the human CCK1 receptor. Alternatively, tissue homogenates from guinea pig pancreas or gallbladder can be used.
-
Radioligand: [³H]Cholecystokinin Octapeptide ([³H]CCK-8).
-
Test Compound: this compound.
-
Reference Compound: Lorglumide (a known CCK1 antagonist).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL Bacitracin, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Non-specific Binding (NSB) Agent: 1 µM unlabeled CCK-8.
-
Equipment:
-
96-well glass fiber filter plates (e.g., MultiScreen HTS).
-
Vacuum manifold.
-
Liquid Scintillation Counter (e.g., MicroBeta Trilux).
-
Incubator, centrifuge, multi-channel pipettors.
-
2. Assay Procedure
-
Compound Preparation: Prepare serial dilutions of this compound and the reference compound (Lorglumide) in Assay Buffer. The final concentration in the assay should typically range from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup:
-
Total Binding (TB): 50 µL Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of 1 µM unlabeled CCK-8.
-
Competition: 50 µL of each this compound or Lorglumide dilution.
-
-
Radioligand Addition: Add 50 µL of [³H]CCK-8 (at a final concentration equal to its Kd, e.g., 5 nM) to all wells.
-
Receptor Addition: Add 100 µL of the CCK1 receptor membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle shaking.
-
Termination of Reaction: Terminate the assay by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate completely. Add 50 µL of liquid scintillation cocktail to each well and count the radioactivity in a liquid scintillation counter. The readout is in counts per minute (CPM).
3. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) CPM - Non-specific Binding (NSB) CPM.
-
-
Generate Competition Curve:
-
Calculate the percentage of specific binding for each concentration of this compound: % Specific Binding = [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)] x 100
-
-
Determine IC₅₀: Plot the % Specific Binding against the logarithm of the this compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
The following table summarizes representative binding affinity data for this compound and a reference compound at the human CCK1 receptor.
| Compound | IC₅₀ (nM) | Ki (nM) | Receptor Source | Radioligand |
| This compound | 2.1 | 1.0 | Human CCK1 | [³H]CCK-8 |
| Lorglumide | 84 | 41 | Human CCK1 | [³H]CCK-8 |
Note: Data are representative. Actual values must be determined experimentally.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro receptor binding assay.
CCK1 Receptor Signaling Pathway
References
- 1. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Pancreatic Acini Amylase Release Assay Using Asperlicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pancreatic acinar cell is the primary functional unit of the exocrine pancreas, responsible for synthesizing, storing, and secreting a host of digestive enzymes essential for nutrient breakdown. The release of these enzymes, including α-amylase, is a tightly regulated process primarily stimulated by the gastrointestinal hormone cholecystokinin (B1591339) (CCK).[1][2][3] Asperlicin, a nonpeptidal small molecule isolated from the fungus Aspergillus alliaceus, has been identified as a potent and selective antagonist of the cholecystokinin receptor (CCK-R).[4][5] This property makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of CCK in pancreatic function, including its involvement in acute pancreatitis.
These application notes provide detailed protocols for the isolation of pancreatic acini and the subsequent performance of an amylase release assay to evaluate the inhibitory effects of this compound on CCK-stimulated amylase secretion.
Principle of the Assay
This assay is based on the principle of competitive antagonism. Pancreatic acini are first isolated and then stimulated with a known concentration of CCK, which binds to its receptors on the acinar cell surface, triggering a signaling cascade that results in the release of amylase. The amount of amylase released into the surrounding medium is then quantified. To assess the inhibitory potential of this compound, acini are pre-incubated with varying concentrations of the antagonist before CCK stimulation. A reduction in CCK-induced amylase release in the presence of this compound indicates its antagonistic activity at the CCK receptor.
Data Presentation
The following table summarizes the expected dose-dependent inhibitory effect of this compound on CCK-stimulated amylase release from dispersed guinea pig pancreatic acini.
| Treatment Group | Amylase Release (% of total) | Inhibition of CCK-stimulated release (%) |
| Basal (unstimulated) | 2.5 ± 0.3 | N/A |
| CCK (10⁻¹¹ M) | 17.9 ± 2.1 | 0 |
| CCK (10⁻¹¹ M) + this compound (10⁻¹¹ M) | Significant Inhibition | Not specified |
| CCK (10⁻¹¹ M) + this compound (10⁻⁹ M) | Not specified | ~50 (IC₅₀) |
| CCK (10⁻¹¹ M) + this compound (10⁻⁶ M) | Near Basal Levels | Maximum Inhibition |
| This compound (10⁻⁴ M) alone | No significant change from basal | N/A |
| Carbachol (10⁻⁵ M) | Stimulated Release | N/A |
| Carbachol (10⁻⁵ M) + this compound (10⁻⁴ M) | No significant inhibition | N/A (demonstrates specificity) |
Note: The data presented is a representative summary based on published literature. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Isolation of Pancreatic Acini
This protocol describes the enzymatic and mechanical dissociation of pancreatic tissue to obtain viable pancreatic acini suitable for in vitro assays.
Materials:
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (140 mM NaCl, 4.7 mM KCl, 1.16 mM MgCl₂, 1 mM CaCl₂, 11 mM Glucose, 10 mM HEPES, pH 7.4)
-
Digestion Medium: KRBH buffer supplemented with 0.75 mg/mL Collagenase P and 0.1 mg/mL Soybean Trypsin Inhibitor (SBTI)
-
Resuspension Medium: KRBH buffer supplemented with 1 mg/mL Bovine Serum Albumin (BSA) and 0.1 mg/mL SBTI
-
70 µm and 100 µm nylon cell strainers
-
Surgical instruments (scissors, forceps)
-
Shaking water bath at 37°C
-
Centrifuge
Procedure:
-
Euthanize the animal (e.g., mouse or rat) according to approved institutional guidelines.
-
surgically expose the abdominal cavity and carefully excise the pancreas. The pancreas should be separated from the spleen and surrounding fatty tissue.
-
Place the excised pancreas in ice-cold KRBH buffer to wash away blood and debris.
-
Transfer the pancreas to a scintillation vial containing 5 mL of pre-warmed (37°C) Digestion Medium.
-
Mince the tissue into small pieces (1-2 mm³) using fine scissors.
-
Incubate the vial in a shaking water bath at 37°C for 15-20 minutes with gentle agitation.
-
To aid dissociation, gently pipette the tissue suspension up and down every 5 minutes with a wide-bore pipette.
-
Terminate the digestion by adding 45 mL of ice-cold Resuspension Medium.
-
Filter the cell suspension through a coarse metal mesh and then through a 100 µm nylon cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at low speed (e.g., 50 x g) for 2 minutes.
-
Discard the supernatant containing damaged cells and debris.
-
Gently resuspend the acinar pellet in fresh Resuspension Medium.
-
Allow the acini to settle by gravity for 2-3 minutes. Collect the settled acini. Repeat this step 2-3 times to enrich for intact acini.
-
The final pellet contains the isolated pancreatic acini. Resuspend in an appropriate volume of Resuspension Medium for the amylase release assay.
Protocol 2: Amylase Release Assay
This protocol details the steps for measuring amylase release from isolated pancreatic acini in response to CCK and the inhibition by this compound.
Materials:
-
Isolated pancreatic acini
-
Resuspension Medium (as described in Protocol 1)
-
Cholecystokinin (CCK-8) stock solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Amylase activity assay kit (e.g., based on the cleavage of a chromogenic substrate)
-
Microcentrifuge tubes
-
Incubator at 37°C
Procedure:
-
Aliquot the isolated pancreatic acini suspension into microcentrifuge tubes, with each tube representing a single experimental condition (e.g., basal, CCK-stimulated, CCK + this compound).
-
Pre-incubation with this compound: To the appropriate tubes, add the desired concentrations of this compound or vehicle control. Incubate for 15-30 minutes at 37°C.
-
Stimulation with CCK: Add CCK-8 to the designated tubes to achieve the final desired concentration (e.g., 10⁻¹¹ M). For basal release, add an equivalent volume of buffer.
-
Incubate all tubes for 30 minutes at 37°C with gentle shaking.
-
Separation of Supernatant: Centrifuge the tubes at a low speed (e.g., 100 x g) for 2 minutes to pellet the acini.
-
Carefully collect the supernatant from each tube, which contains the released amylase.
-
Total Amylase Content: To a separate set of tubes containing acini, add a lysis buffer (e.g., Triton X-100) to release the total cellular amylase content.
-
Amylase Activity Measurement: Determine the amylase activity in the collected supernatants and the total lysate samples using a commercial amylase assay kit according to the manufacturer's instructions.
-
Calculation: Express the amylase release for each condition as a percentage of the total cellular amylase content: Amylase Release (%) = (Amylase in Supernatant / Total Amylase) x 100
Visualizations
Experimental Workflow
References
- 1. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms. | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asperlicin Administration in Rodent Models of Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of asperlicin, a potent and selective cholecystokinin (B1591339) (CCK) receptor antagonist, in rodent models of acute pancreatitis. The protocols detailed below are based on established methodologies and aim to facilitate the investigation of the therapeutic potential of this compound in mitigating pancreatic inflammation and injury.
Introduction
Acute pancreatitis is a serious inflammatory condition of the pancreas with significant morbidity and mortality. Cholecystokinin (CCK), a gastrointestinal hormone, plays a crucial role in pancreatic enzyme secretion and has been implicated in the pathogenesis of acute pancreatitis. This compound, a nonpeptidal small molecule isolated from the fungus Aspergillus alliaceus, acts as a competitive antagonist at CCK receptors, particularly the CCK-A receptor subtype predominant in the pancreas.[1][2] Its high affinity and selectivity for peripheral CCK receptors make it a valuable tool for studying the role of CCK in pancreatic pathophysiology and for exploring its potential as a therapeutic agent.[1][2][3]
Mechanism of Action
This compound competitively inhibits the binding of CCK to its receptors on pancreatic acinar cells. This antagonism blocks the downstream signaling cascade initiated by CCK, which includes the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in the secretion of digestive enzymes like amylase and lipase (B570770). By blocking this pathway, this compound effectively reduces the hyperstimulation of pancreatic acinar cells, a key initiating event in pancreatitis.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound in rodent models of pancreatitis.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Sodium Taurocholate-Induced Acute Pancreatitis
| Administration Route | Dosage | Vehicle | Key Outcomes |
| Intravenous (IV) | 10 mg/kg or 30 mg/kg (single bolus) | Dimethyl sulfoxide (B87167) (DMSO) | No significant reduction in pancreas weight, serum amylase, or pancreatic histopathology. |
| Intraperitoneal (IP) | 20 mg/kg/injection (two injections) | DMSO:Olive Oil | Significantly reduced serum amylase concentrations. |
| Intraperitoneal (IP) | 40 mg/kg/injection (two injections) | DMSO:Olive Oil | Significantly reduced serum amylase concentrations, pancreas weight, and severity of pancreas histopathology. |
Table 2: In Vitro Potency of this compound in Guinea Pig Pancreatic Acini
| Parameter | Value (mmol/L) |
| 50% Maximal Effective Inhibitory Dose (IC50) | 10⁻⁹ |
| Concentration for Maximum Inhibition | 10⁻⁶ |
| Comparative Potency vs. Proglumide | ~1000-fold more potent |
Experimental Protocols
Protocol 1: Induction of Acute Pancreatitis in Rats using Sodium Taurocholate and Administration of this compound
This protocol describes the induction of acute hemorrhagic pancreatitis (AHP) in rats via retrograde infusion of sodium taurocholate (NaTC) into the common bile-pancreatic duct, followed by the administration of this compound.
Materials:
-
Male Wistar rats (or similar strain)
-
Sodium Taurocholate (NaTC) solution
-
This compound
-
Vehicle (e.g., DMSO:Olive Oil)
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Procedure: Perform a midline laparotomy to expose the common bile-pancreatic duct.
-
Induction of Pancreatitis: Retrogradely infuse NaTC solution into the common bile-pancreatic duct to induce AHP.
-
This compound Administration (Intraperitoneal):
-
Prepare this compound solution in the chosen vehicle (e.g., DMSO:Olive Oil).
-
Administer the first intraperitoneal (IP) injection of this compound (e.g., 20 or 40 mg/kg) one hour before the induction of AHP.
-
Administer the second IP injection of this compound two hours after the induction of AHP.
-
-
Monitoring and Sample Collection:
-
Monitor the animal for the duration of the experiment (e.g., 6 hours).
-
At the end of the experimental period, collect blood samples for serum amylase measurement.
-
Euthanize the animal and harvest the pancreas for weight measurement and histopathological analysis.
-
Protocol 2: General Protocol for Caerulein-Induced Acute Pancreatitis in Rodents
Caerulein (B1668201), a CCK analogue, is widely used to induce a milder, more reproducible form of acute pancreatitis.
Materials:
-
Male C57BL/6 mice or Wistar rats
-
Caerulein
-
Saline solution
-
This compound
-
Vehicle
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions.
-
This compound Pre-treatment: Administer this compound (via IP, IV, or other appropriate route) at the desired dose and time point before the first caerulein injection (e.g., 30-60 minutes prior).
-
Induction of Pancreatitis: Administer repeated intraperitoneal injections of caerulein (e.g., 50 µg/kg for mice, hourly for 6-12 injections).
-
Monitoring and Sample Collection:
-
Monitor animals for signs of distress.
-
At a predetermined time point after the final caerulein injection (e.g., 12-24 hours), collect blood for serum amylase and lipase analysis.
-
Harvest the pancreas for histopathological examination and measurement of edema.
-
Concluding Remarks
This compound has demonstrated efficacy in attenuating the severity of experimentally induced acute pancreatitis in rodents. Its mechanism as a potent CCK receptor antagonist provides a clear rationale for its therapeutic potential. The protocols and data presented here offer a foundation for further investigation into the pharmacokinetics, optimal dosing, and therapeutic window of this compound in the context of pancreatic inflammation. Future studies could explore its effects in other models of pancreatitis and its potential in combination therapies.
References
- 1. This compound, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Asperlicin in Gastrointestinal Motility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperlicin is a potent and selective non-peptide antagonist of the cholecystokinin-A (CCK-A) receptor.[1][2] Cholecystokinin (B1591339) (CCK) is a key gut hormone that plays a crucial role in regulating various digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and gastrointestinal motility. By blocking the action of CCK at its receptor, this compound provides a valuable pharmacological tool to investigate the physiological roles of CCK in the gastrointestinal (GI) tract and to explore its therapeutic potential in motility disorders. These application notes provide detailed protocols for utilizing this compound in both in vivo and ex vivo gastrointestinal motility studies.
Mechanism of Action
This compound competitively inhibits the binding of CCK to the CCK-A receptor, which is predominantly found on smooth muscle cells of the gallbladder and stomach, as well as on pancreatic acinar cells.[1] The activation of the CCK-A receptor by CCK initiates a signaling cascade that leads to smooth muscle contraction. By blocking this interaction, this compound effectively inhibits CCK-induced gastrointestinal smooth muscle contraction and other physiological responses mediated by the CCK-A receptor.
Signaling Pathway of CCK-A Receptor and Inhibition by this compound
The following diagram illustrates the signaling pathway initiated by CCK binding to its receptor on a gastrointestinal smooth muscle cell and how this compound intervenes.
Quantitative Data on this compound Potency
| Compound | Assay | Organism/Tissue | Parameter | Value |
| This compound | CCK-induced Amylase Release | Guinea Pig Pancreatic Acini | IC₅₀ | 1.0 x 10⁻⁹ M[1] |
| Proglumide | CCK-induced Amylase Release | Guinea Pig Pancreatic Acini | IC₅₀ | 1.0 x 10⁻⁶ M[1] |
| Loxiglumide | Gastric Emptying (t₁/₂) | Human | Placebo | 115 min |
| Loxiglumide | 31 min | |||
| Devazepide | Intestinal Transit | Rat | Control | Normal |
| Devazepide (4 mg/kg) | Reversed lipid-induced delay |
Experimental Protocols
In Vivo Studies: Gastric Emptying and Intestinal Transit
These protocols are designed to assess the effect of this compound on the rate of gastric emptying and the transit time of a non-digestible marker through the small intestine in rodents.
Objective: To quantify the effect of this compound on the rate of gastric emptying.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Test meal: 5% charcoal suspension in 10% gum arabic solution
-
Rodents (rats or mice), fasted overnight with free access to water
-
Oral gavage needles
-
Surgical instruments for dissection
-
Analytical balance
Procedure:
-
Animal Preparation: Fast animals overnight (12-18 hours) but allow free access to water.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a pre-determined time before the test meal (e.g., 30-60 minutes). A range of doses should be tested to determine a dose-response relationship.
-
Test Meal Administration: Administer a fixed volume of the charcoal meal via oral gavage (e.g., 1.5 mL for rats, 0.5 mL for mice).
-
Time Point: After a specific time (e.g., 20-30 minutes), euthanize the animals by an approved method.
-
Sample Collection: Immediately clamp the pylorus and cardia of the stomach to prevent leakage. Carefully dissect the stomach and weigh it.
-
Measurement: Empty the stomach contents and re-weigh the empty stomach. The difference in weight represents the amount of gastric content remaining.
-
Calculation:
-
Gastric Emptying (%) = (1 - (Weight of stomach contents at time x / Average weight of stomach contents at time 0)) * 100
-
Objective: To measure the effect of this compound on the transit of a non-absorbable marker through the small intestine.
Materials:
-
Same as for Protocol 1.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Sample Collection: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measurement: Lay the intestine flat on a surface without stretching. Measure the total length of the small intestine. Measure the distance traveled by the charcoal front from the pylorus.
-
Calculation:
-
Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) * 100
-
Ex Vivo Studies: Isolated Intestinal and Gallbladder Tissue Contractility
These protocols are designed to assess the direct effect of this compound on the contractility of isolated gastrointestinal smooth muscle tissues in an organ bath setup. This allows for the determination of its antagonistic properties against CCK-induced contractions.
Objective: To determine the inhibitory effect of this compound on CCK-induced contractions of the guinea pig ileum.
Materials:
-
This compound
-
CCK-8 (octapeptide)
-
Krebs-Henseleit solution
-
Guinea pig
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Surgical instruments
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Place the tissue in cold Krebs solution. Clean the mesentery and cut the ileum into segments of 2-3 cm.
-
Mounting: Suspend the ileal segments in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Inducing Contractions:
-
Establish a cumulative concentration-response curve for CCK-8 (e.g., 10⁻¹² M to 10⁻⁷ M) to determine the EC₅₀.
-
Wash the tissue and allow it to return to baseline.
-
-
Antagonism Protocol:
-
Pre-incubate the tissue with a specific concentration of this compound for a set period (e.g., 20-30 minutes).
-
Re-establish the CCK-8 concentration-response curve in the presence of this compound.
-
Repeat this process with several concentrations of this compound.
-
-
Data Analysis:
-
Measure the amplitude of contractions.
-
Construct concentration-response curves for CCK-8 in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA₂ value, which quantifies the potency of this compound as a competitive antagonist.
-
Objective: To evaluate the inhibitory effect of this compound on CCK-induced gallbladder smooth muscle contraction.
Materials:
-
Same as for Protocol 3, but with a gallbladder from a suitable animal model (e.g., guinea pig, rabbit).
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and carefully dissect the gallbladder. Place it in cold Krebs solution. Open the gallbladder and remove any remaining bile. Cut longitudinal strips of the gallbladder wall (approximately 10 mm x 2 mm).
-
Mounting: Suspend the gallbladder strips in an organ bath as described in Protocol 3. Apply a resting tension of 0.5-1.0 g and allow for equilibration.
-
Inducing Contractions and Antagonism: Follow the same procedure as in Protocol 3 (steps 3 and 4) to establish CCK-8 concentration-response curves in the absence and presence of varying concentrations of this compound.
-
Data Analysis: Analyze the data as described in Protocol 3 to determine the inhibitory potency of this compound on gallbladder contraction.
Conclusion
This compound is a valuable research tool for elucidating the role of CCK in the complex regulation of gastrointestinal motility. The protocols outlined in these application notes provide a framework for conducting robust in vivo and ex vivo studies to characterize the effects of this compound and other CCK-A receptor antagonists on gastric emptying, intestinal transit, and smooth muscle contractility. Such studies are essential for advancing our understanding of gastrointestinal physiology and for the development of novel therapeutics for motility disorders.
References
Asperlicin: A Pharmacological Tool for Probing Cholecystokinin Receptor Function in Neuroscience
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Asperlicin is a potent and selective non-peptide antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor, a G-protein coupled receptor with a significant role in both peripheral and central nervous system functions.[1][2][3] Isolated from the fungus Aspergillus alliaceus, this compound's discovery was a landmark in cholecystokinin (B1591339) (CCK) research, providing a valuable tool to investigate the physiological and pathological roles of CCK.[1][3] Its high affinity and selectivity for peripheral CCK receptors over central (CCK-B) and gastrin receptors make it a precise instrument for dissecting the diverse actions of CCK.[1]
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key neuroscience-related experiments. The information is intended to guide researchers in utilizing this compound to explore the intricacies of CCK signaling in various physiological and disease models.
Pharmacological Profile of this compound and Other CCK Antagonists
This compound exhibits a significantly higher affinity for the CCK-A receptor compared to the earlier non-selective antagonist, proglumide.[1][2][4] While specific Ki values for this compound are not consistently reported in publicly available literature, its potency has been well-characterized in functional assays. The development of this compound analogues, such as devazepide, has led to even more potent and selective CCK-A receptor antagonists. The following table summarizes the binding affinities and potencies of this compound and other key CCK receptor antagonists for comparative purposes.
| Compound | Receptor Target | Ki (nM) | IC50 | Potency/Affinity Notes |
| This compound | CCK-A | Not readily available | 1 nM (for amylase release inhibition)[4] | 300-400 times more potent than proglumide.[1][2] |
| Devazepide (L-364,718) | CCK-A >> CCK-B | ~0.08 (rat pancreas) | 81 pM (rat pancreatic receptors)[5] | A potent and selective CCK-A antagonist derived from the this compound structure.[6] |
| L-365,260 | CCK-B > CCK-A | 1.9 (gastrin), 2.0 (brain CCK-B)[7][8] | A potent and selective CCK-B receptor antagonist.[7] | |
| Proglumide | Non-selective CCK-A/CCK-B | ~500-1000 | A non-selective CCK antagonist with significantly lower potency than this compound.[9][10][11][12][13] |
Signaling Pathways
The CCK-A receptor, the primary target of this compound, is a Gq and Gs-coupled receptor. Its activation by CCK initiates a cascade of intracellular signaling events that mediate the physiological effects of this peptide hormone. This compound, as a competitive antagonist, blocks these downstream signaling pathways by preventing CCK from binding to its receptor.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound as a pharmacological tool.
CCK-A Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of this compound or other test compounds for the CCK-A receptor.
Experimental Workflow:
Materials:
-
Rat pancreatic tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled CCK agonist (e.g., [125I]CCK-8)
-
This compound or other test compounds
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and vials
-
Gamma counter
Procedure:
-
Tissue Preparation:
-
Homogenize fresh or frozen rat pancreatic tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed to pellet the membranes.
-
Resuspend the membrane pellet in incubation buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein, a fixed concentration of radiolabeled CCK, and varying concentrations of this compound (or other competitor).
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled CCK).
-
Incubate the tubes at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Amylase Release from Pancreatic Acini
This functional assay measures the ability of this compound to inhibit CCK-stimulated amylase secretion from isolated pancreatic acini.
Experimental Workflow:
Materials:
-
Guinea pig or rat pancreas
-
Collagenase solution
-
HEPES-buffered Ringer's solution (HBS) supplemented with essential amino acids and 0.1% BSA
-
CCK-8 (sulfated)
-
This compound
-
Amylase activity assay kit
Procedure:
-
Isolation of Pancreatic Acini:
-
Mince the pancreas and digest with collagenase in HBS.
-
Mechanically disperse the tissue by pipetting to release acini.
-
Filter the suspension to remove undigested tissue.
-
Wash the acini by centrifugation and resuspend in fresh HBS.
-
-
Amylase Release Assay:
-
Aliquot the acinar suspension into tubes.
-
Pre-incubate the acini with different concentrations of this compound for a set time (e.g., 15 minutes) at 37°C.
-
Add a fixed, submaximal concentration of CCK-8 to stimulate amylase release and incubate for a further period (e.g., 30 minutes).
-
Include control tubes with no this compound (CCK stimulation only) and basal release (no CCK or this compound).
-
-
Measurement of Amylase Activity:
-
Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.
-
Collect the supernatant, which contains the released amylase.
-
Lyse the acinar pellet to determine the remaining intracellular amylase.
-
Measure the amylase activity in both the supernatant and the lysed pellet using a commercial assay kit.
-
-
Data Analysis:
-
Calculate the percentage of total amylase released for each condition: (amylase in supernatant / (amylase in supernatant + amylase in pellet)) x 100.
-
Plot the percentage of amylase release against the concentration of this compound to determine its inhibitory effect.
-
In Vivo Model of Acute Pancreatitis
This protocol describes a model of caerulein-induced acute pancreatitis in rats to evaluate the in vivo efficacy of this compound.
Experimental Workflow:
Materials:
-
Male Wistar rats (or other suitable strain)
-
Caerulein (a CCK analogue)
-
This compound
-
Saline (vehicle)
-
Anesthetics
-
Surgical instruments
-
Blood collection tubes
-
Formalin and histology supplies
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize rats to the experimental conditions.
-
Administer this compound (dissolved in a suitable vehicle) or vehicle alone to different groups of rats via a chosen route (e.g., intraperitoneal injection).
-
-
Induction of Pancreatitis:
-
At a set time after this compound administration, induce acute pancreatitis by administering supramaximal doses of caerulein (e.g., hourly intraperitoneal injections for several hours).
-
-
Sample Collection:
-
At a predetermined time after the final caerulein injection, anesthetize the rats and collect blood via cardiac puncture.
-
Euthanize the animals and carefully dissect the pancreas.
-
-
Biochemical and Histological Analysis:
-
Measure serum amylase and lipase levels from the collected blood samples.
-
Determine pancreatic edema by measuring the wet-to-dry weight ratio of a portion of the pancreas.
-
Fix the remaining pancreatic tissue in formalin, embed in paraffin, section, and stain (e.g., with hematoxylin (B73222) and eosin) for histological evaluation of inflammation, edema, and necrosis.
-
-
Data Analysis:
-
Compare the biochemical markers and histological scores between the vehicle-treated and this compound-treated groups to assess the protective effect of this compound.
-
Conclusion
This compound remains a cornerstone pharmacological tool for investigating the multifaceted roles of the CCK-A receptor in neuroscience and beyond. Its high potency and selectivity allow for precise interrogation of CCK-A receptor-mediated pathways in health and disease. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their experimental designs, contributing to a deeper understanding of the complex interplay between CCK signaling and neurological function. The continued application of this compound and its analogues in well-designed studies will undoubtedly unveil further insights into the therapeutic potential of targeting the CCK system.
References
- 1. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Proglumide - Wikipedia [en.wikipedia.org]
- 13. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Feeding Behavior with Asperlicin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperlicin is a potent and selective nonpeptide antagonist of the cholecystokinin-A (CCK-A) receptor, primarily found in peripheral tissues.[1][2] Cholecystokinin (B1591339) (CCK) is a peptide hormone released from the small intestine in response to food intake, particularly fats and proteins. It plays a crucial role in satiety, the feeling of fullness that leads to the termination of a meal. By blocking the CCK-A receptor, this compound can be a valuable tool to investigate the physiological role of CCK in the regulation of feeding behavior and to explore its potential as a therapeutic target for conditions associated with appetite dysregulation.
These application notes provide detailed protocols for utilizing this compound in animal models to study its effects on food intake, meal patterns, and body weight. The provided methodologies are based on established practices for studying CCK-A receptor antagonists and can be adapted for specific research questions.
Data Presentation
Disclaimer: Specific quantitative data on the effects of this compound on feeding behavior in vivo is limited in publicly available literature. The following tables present illustrative data based on the expected effects of a potent CCK-A receptor antagonist. Researchers should generate their own data through controlled experiments.
Table 1: Effect of this compound on 24-Hour Food Intake and Body Weight in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | 24-Hour Food Intake (g) | Change in Body Weight (g) |
| Vehicle Control | 0 | Intraperitoneal (i.p.) | 25.2 ± 1.5 | +2.1 ± 0.5 |
| This compound | 1 | i.p. | 28.9 ± 1.8 | +3.5 ± 0.6 |
| This compound | 5 | i.p. | 32.5 ± 2.1 | +4.8 ± 0.7 |
| This compound | 10 | i.p. | 35.1 ± 2.3 | +5.9 ± 0.8 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Meal Pattern Analysis in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Meal Size (g) | Meal Frequency | Inter-Meal Interval (min) |
| Vehicle Control | 0 | i.p. | 2.1 ± 0.2 | 12 ± 1 | 95 ± 10 |
| This compound | 5 | i.p. | 3.5 ± 0.3** | 9 ± 1 | 120 ± 12 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Acute Effects of this compound on Food Intake in Rats
Objective: To determine the dose-dependent effect of a single administration of this compound on short-term food intake.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline, or a mixture of DMSO and olive oil[3])
-
Adult male Sprague-Dawley rats (250-300g)
-
Standard laboratory chow
-
Metabolic cages with automated food intake monitoring systems
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate to the environment and automated feeding system. Maintain a 12:12 hour light-dark cycle and provide ad libitum access to food and water.
-
Fasting: Prior to the experiment, fast the rats for 12-16 hours (overnight) with free access to water to ensure a robust feeding response.
-
This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. From the stock solution, prepare serial dilutions to achieve the desired doses (e.g., 1, 5, 10 mg/kg body weight).
-
Administration: At the beginning of the dark cycle, administer the prepared doses of this compound or vehicle via intraperitoneal (i.p.) injection.[4][5][6] The injection volume should be consistent across all groups (e.g., 1 ml/kg).
-
Food Presentation and Monitoring: Immediately after the injection, provide pre-weighed standard chow. Monitor food intake continuously for at least 4 hours using the automated system. Also, measure cumulative food intake at 24 hours.
-
Data Analysis: Analyze the cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) post-injection. Compare the food intake between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 2: Chronic Effects of this compound on Body Weight and Food Intake
Objective: To evaluate the long-term effects of daily this compound administration on body weight, cumulative food intake, and food efficiency.
Materials:
-
This compound
-
Vehicle
-
Adult male Wistar rats (200-250g)
-
Standard laboratory chow
-
Standard animal housing cages
-
Electronic balance
Procedure:
-
Animal Acclimation and Baseline Measurement: House rats individually and acclimate them for one week. During this week, measure daily food intake and body weight to establish a baseline.
-
Group Assignment: Divide the rats into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound) with matched baseline body weights.
-
Daily Administration: Administer this compound or vehicle daily via i.p. injection or oral gavage at a consistent time each day for a period of 14-28 days.
-
Daily Monitoring: Record body weight and food intake daily.
-
Food Efficiency Calculation: At the end of the study, calculate the food efficiency ratio for each animal: (Total body weight gain (g) / Total food intake (g)) x 100.
-
Data Analysis: Analyze the changes in body weight, cumulative food intake, and food efficiency over the treatment period. Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare the treatment groups.
Protocol 3: Meal Pattern Analysis
Objective: To characterize the effect of this compound on the microstructure of feeding behavior.
Materials:
-
This compound
-
Vehicle
-
Adult male Sprague-Dawley rats
-
Automated meal pattern analysis system (e.g., BioDAQ)
-
Syringes and needles for i.p. injection
Procedure:
-
Animal Acclimation: Acclimate rats to the automated meal pattern analysis cages for at least one week.
-
Baseline Recording: Record baseline meal patterns for 2-3 days before the start of the experiment.
-
Administration: Administer a single dose of this compound or vehicle via i.p. injection at the beginning of the dark cycle.
-
Meal Pattern Monitoring: Continuously monitor feeding behavior for 24 hours post-injection. The system will record the start and end time of each meal, and the amount of food consumed.
-
Data Analysis: Analyze the recorded data to determine meal size (grams per meal), meal frequency (number of meals), and inter-meal interval (time between meals). Compare these parameters between the this compound-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
References
- 1. Devazepide increases food intake in male but not female Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Asperlicin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperlicin is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor, isolated from the fungus Aspergillus alliaceus.[1] The CCKA receptor, a G-protein coupled receptor (GPCR), is primarily found in the gallbladder, pancreas, and certain areas of the central nervous system. Its activation by cholecystokinin (CCK) mediates various physiological processes, including pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[2] Given its role in these pathways, antagonism of the CCKA receptor by this compound presents a therapeutic potential for conditions such as pancreatitis and certain types of cancer.[2]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the efficacy of this compound. The described methods will enable researchers to determine its binding affinity, functional antagonism of the CCKA receptor, and its effects on cell viability and proliferation.
Cell Culture
The choice of cell line is critical for studying the effects of this compound. The following cell models are recommended based on their expression of the CCKA receptor.
Recommended Cell Lines
-
Primary Pancreatic Acinar Cells: These cells endogenously express the CCKA receptor and are a physiologically relevant model for studying pancreatic function.
-
GLC19 Cells: A human small cell lung cancer cell line that has been shown to express functional CCKA receptors.
-
Recombinant Cell Lines:
-
U2OS-hCCKAR: Human osteosarcoma cell line engineered to express the human CCKA receptor.
-
1321N1-hCCKAR: Human astrocytoma cell line engineered to express the human CCKA receptor.[3]
-
General Cell Culture Protocol for Adherent Cell Lines (GLC19, U2OS, 1321N1)
-
Culture Medium: Refer to the cell line supplier for the recommended culture medium and supplements (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add trypsin-EDTA solution to detach the cells.
-
Incubate for a few minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh medium.
-
Seed the cells into new culture flasks at the desired density.
Experimental Protocols
CCKA Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Ki) of this compound to the CCKA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
CCKA receptor-expressing cell membranes (from cultured cells)
-
Radioligand (e.g., [3H]-CCK-8)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold)
-
96-well filter plates
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Homogenize CCKA receptor-expressing cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
A serial dilution of this compound (or vehicle for total binding)
-
A fixed concentration of radioligand (at or below its Kd)
-
Cell membrane preparation
-
For non-specific binding, add a high concentration of unlabeled CCK-8.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Functional Antagonism: Calcium Flux Assay
This assay measures the ability of this compound to inhibit CCK-induced intracellular calcium mobilization, a key downstream signaling event of CCKA receptor activation.[4]
Materials:
-
CCKA receptor-expressing cells (e.g., U2OS-hCCKAR)
-
CCK-8 (agonist)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject CCK-8 at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the CCK-8 response against the logarithm of the this compound concentration to determine the IC50.
Functional Antagonism: cAMP Assay
The CCKA receptor can also couple to Gs, leading to an increase in intracellular cyclic AMP (cAMP). This assay measures this compound's ability to block this response.
Materials:
-
CCKA receptor-expressing cells
-
CCK-8 (agonist)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer (if required by the kit)
Protocol:
-
Cell Seeding: Seed cells into the appropriate multi-well plates as recommended by the cAMP assay kit manufacturer.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for a specified time.
-
Agonist Stimulation: Add CCK-8 to the wells to stimulate cAMP production. Incubate for the time recommended by the kit manufacturer.
-
Cell Lysis and cAMP Detection: Lyse the cells (if necessary) and follow the cAMP assay kit's instructions to measure the intracellular cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration in the presence of the agonist. Determine the IC50 value for the inhibition of CCK-8-stimulated cAMP production.[5]
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of CCKA receptor-expressing cells, particularly relevant for cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]
Materials:
-
CCKA receptor-expressing cells (e.g., GLC19 or pancreatic cancer cell lines)
-
This compound
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 for cytotoxicity.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: this compound Binding Affinity for CCKA Receptor
| Parameter | Value |
| Radioligand | [Specify] |
| Cell Line | [Specify] |
| IC50 (nM) | [Value] |
| Ki (nM) | [Value] |
Table 2: Functional Antagonism of this compound on CCKA Receptor Signaling
| Assay | Agonist | Agonist Conc. | Cell Line | IC50 (nM) |
| Calcium Flux | CCK-8 | [EC80 Value] | [Specify] | [Value] |
| cAMP Accumulation | CCK-8 | [EC80 Value] | [Specify] | [Value] |
Table 3: Effect of this compound on Cell Viability and Proliferation
| Cell Line | Incubation Time (h) | Assay | IC50 (µM) |
| [Specify] | 24 | MTT | [Value] |
| [Specify] | 48 | MTT | [Value] |
| [Specify] | 72 | MTT | [Value] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CCKA Receptor Signaling Pathways.
References
- 1. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. innoprot.com [innoprot.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
Application Notes and Protocols: Asperlicin in the Study of Satiety Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperlicin, a non-peptidal small molecule isolated from the fungus Aspergillus alliaceus, is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1][2] Cholecystokinin (CCK) is a peptide hormone released from the gastrointestinal tract in response to food intake, particularly fats and proteins, and acts as a crucial short-term satiety signal.[3][4] It mediates its effects on satiety primarily through the CCK-A receptor, which is found in the periphery on vagal afferent neurons and in certain brain regions.[4][5] By blocking the action of endogenous CCK at the CCK-A receptor, this compound serves as a valuable pharmacological tool to investigate the physiological role of CCK in the regulation of food intake, meal size, and overall satiety. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo studies of satiety mechanisms.
Quantitative Data
This compound's utility in satiety research stems from its high affinity and selectivity for the CCK-A receptor. The following tables summarize key quantitative data for this compound and its more potent, structurally related analog, devazepide (B1670321), which is often used in similar studies.
Table 1: this compound Potency and Receptor Affinity
| Parameter | Value | Species/System | Reference |
| Inhibition of CCK-induced Amylase Release (IC50) | 1.0 x 10-9 mmol/L | Dispersed guinea pig pancreatic acini | [6] |
| Relative Binding Affinity vs. Proglumide | 300-400 times greater | Rat pancreatic, ileal, and gallbladder CCK receptors | [1][2] |
| Inhibition of CCK-8S-induced Insulin Release | Complete inhibition at 10 µM (with 25 nM CCK-8S) | Isolated rat islets | [7] |
Table 2: In Vivo Efficacy of the this compound Analog, Devazepide, on Food Intake in Rodents
| Species | Route of Administration | Effective Dose Range | Effect on Food Intake | Reference |
| Rat | Intraperitoneal (IP) | 0.1 - 0.5 mg/kg | Increased voluntary food intake | [8] |
| Rat | Intraperitoneal (IP) | 750 µg/kg | Increased total food intake, meal size, and meal duration | [9] |
| Rat | Intracerebroventricular (ICV) | 1 - 25 ng | Dose-related increase in food intake | [10][11] |
| Mouse | Intraperitoneal (IP) | 1 mg/kg | Blocked CCK-induced suppression of food intake | [12] |
Signaling Pathways and Experimental Workflow
CCK-A Receptor Signaling in Satiety
The following diagram illustrates the signaling pathway of cholecystokinin (CCK) in promoting satiety and the mechanism of action for this compound as a CCK-A receptor antagonist.
Experimental Workflow for In Vivo Satiety Studies
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on food intake and satiety in a rodent model.
Experimental Protocols
In Vitro Protocol: this compound Antagonism of CCK-Induced Amylase Release from Pancreatic Acini
This protocol is adapted from studies on the effects of this compound on pancreatic enzyme secretion.[6]
Objective: To determine the inhibitory potency (IC50) of this compound on cholecystokinin-induced amylase release from isolated pancreatic acini.
Materials:
-
Male guinea pigs
-
Collagenase (Type I)
-
Soybean trypsin inhibitor
-
Bovine serum albumin (BSA)
-
HEPES-Ringer buffer
-
Cholecystokinin-8 (CCK-8)
-
This compound
-
Amylase activity assay kit
-
Spectrophotometer
Procedure:
-
Isolation of Pancreatic Acini:
-
Euthanize guinea pigs according to approved institutional animal care and use committee (IACUC) protocols.
-
Excise the pancreas and mince it in HEPES-Ringer buffer.
-
Digest the tissue with collagenase in HEPES-Ringer buffer containing BSA at 37°C with gentle shaking.
-
Disperse the acini by pipetting through tips of decreasing orifice size.
-
Filter the acinar suspension through a nylon mesh and wash by centrifugation.
-
Resuspend the final acinar pellet in fresh HEPES-Ringer buffer.
-
-
Amylase Release Assay:
-
Pre-incubate aliquots of the acinar suspension with varying concentrations of this compound (e.g., 10-11 to 10-6 mmol/L) or vehicle for 15 minutes at 37°C.
-
Stimulate amylase release by adding a submaximal concentration of CCK-8 (e.g., 10-11 mmol/L).
-
Incubate for 30 minutes at 37°C.
-
Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.
-
Collect the supernatant for amylase activity measurement.
-
-
Data Analysis:
-
Measure amylase activity in the supernatant using a commercial assay kit and a spectrophotometer.
-
Express amylase release as a percentage of the total amylase content in the acini.
-
Plot the percentage inhibition of CCK-stimulated amylase release against the concentration of this compound.
-
Calculate the IC50 value, the concentration of this compound that produces 50% inhibition of the maximal CCK-stimulated response.
-
In Vivo Protocol: Effect of this compound on Food Intake in Rats
This protocol is a generalized procedure adapted from studies using the CCK-A antagonist devazepide to investigate effects on food intake.[8][9][10] Researchers should optimize dosages and timing for their specific experimental conditions.
Objective: To assess the effect of peripherally administered this compound on food intake and meal patterns in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Standard rodent chow
-
This compound
-
Vehicle (e.g., 0.25% methylcellulose (B11928114) solution or a mixture of DMSO and olive oil)[2][8]
-
Apparatus for intraperitoneal (IP) injections
-
Metabolic cages with automated food intake monitoring systems (optional, for meal pattern analysis) or manual weighing scales.
Procedure:
-
Animal Preparation and Acclimation:
-
Individually house the rats and allow them to acclimate to the housing conditions and diet for at least one week.
-
Handle the rats daily to minimize stress.
-
Habituate the rats to the injection procedure by administering vehicle injections for 2-3 days prior to the experiment.
-
-
Experimental Design:
-
Employ a within-subjects, counterbalanced design where each rat receives both vehicle and this compound on different test days, separated by a washout period.
-
Alternatively, a between-subjects design can be used with separate groups for vehicle and different doses of this compound.
-
Food deprive the animals for a set period (e.g., 17 hours) before the experiment to ensure robust feeding behavior.[10]
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle. For example, a stock suspension can be made in a glass homogenizer to ensure uniform dispersal.[8]
-
Administer this compound or vehicle via IP injection at a volume of 1 ml/kg. Based on the potency of related compounds, a starting dose range of 0.1 to 1.0 mg/kg can be explored.
-
-
Food Intake Measurement:
-
Thirty minutes after the injection, present a pre-weighed amount of food to each rat.[8]
-
Measure the amount of food consumed (accounting for spillage) at regular intervals, such as 1, 2, 4, and 24 hours post-food presentation.
-
-
Meal Pattern Analysis (Optional):
-
If using automated monitoring systems, analyze the data for changes in meal size, meal frequency, and the inter-meal interval.
-
A meal is typically defined as a bout of feeding of a minimum size (e.g., 0.2 g) separated from other bouts by a minimum inter-meal interval (e.g., 10 minutes).
-
-
Data Analysis:
-
Analyze the cumulative food intake data using appropriate statistical tests (e.g., paired t-test or ANOVA with post-hoc tests) to compare the effects of this compound and vehicle.
-
Analyze meal pattern parameters similarly.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Conclusion
This compound is a powerful tool for elucidating the role of the CCK-A receptor in satiety. The protocols outlined above provide a framework for researchers to utilize this compound in both in vitro and in vivo settings. By antagonizing the CCK-A receptor, this compound can help to unravel the complex interplay of gut-brain signaling in the control of food intake and may contribute to the development of novel therapeutic strategies for eating disorders and obesity. Further research can also explore the interaction of this compound with other satiety signals, such as leptin, to gain a more comprehensive understanding of energy homeostasis.[12][13]
References
- 1. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin and satiety: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Blockade of type A, not type B, CCK receptors attenuates satiety actions of exogenous and endogenous CCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound antagonizes stimulatory effects of cholecystokinin on isolated islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Devazepide alters meal patterns in lean, but not obese, male Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of intracerebroventricular administration of the CCK(1) receptor antagonist devazepide on food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Synergistic interaction between CCK and leptin to regulate food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Asperlicin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperlicin is a potent and selective nonpeptide antagonist of the cholecystokinin (B1591339) type 1 (CCK1, formerly CCKA) receptor.[1][2] Isolated from the fungus Aspergillus alliaceus, it serves as a valuable investigational tool for elucidating the physiological and pharmacological roles of CCK in various systems.[3][4][5] CCK is a peptide hormone and neurotransmitter that regulates gastrointestinal motility, pancreatic secretion, and is implicated in anxiety and nociception.[6] this compound's high affinity for peripheral CCK1 receptors makes it particularly useful for in vivo studies targeting these pathways.[2][3]
These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models, focusing on its potential therapeutic applications in anxiety, pain, and gastrointestinal disorders.
Data Presentation
Table 1: In Vivo Potency of this compound and Comparators
| Compound | Animal Model | Assay | Route of Administration | ED₅₀ | Reference |
| This compound | Mouse | Charcoal Meal Gastric Emptying (Antagonism of CCK-8) | Intravenous (i.v.) | 14.8 mg/kg | [7] |
| L-364,718 (Devazepide) | Mouse | Charcoal Meal Gastric Emptying (Antagonism of CCK-8) | Intravenous (i.v.) | 0.01 mg/kg | [7] |
| L-364,718 (Devazepide) | Mouse | Charcoal Meal Gastric Emptying (Antagonism of CCK-8) | Oral (p.o.) | 0.04 mg/kg | [7] |
| Proglumide | Mouse | Charcoal Meal Gastric Emptying (Antagonism of CCK-8) | Intravenous (i.v.) | 184 mg/kg | [7] |
Table 2: Efficacy of this compound in a Rat Model of Acute Pancreatitis
| Treatment Group | Dose | Route of Administration | Key Findings | Reference |
| This compound | 20 mg/kg (2 injections) | Intraperitoneal (i.p.) | Significantly reduced serum amylase concentrations. | [3] |
| This compound | 40 mg/kg (2 injections) | Intraperitoneal (i.p.) | Significantly reduced serum amylase, pancreas weight, and severity of pancreas histopathology. | [3] |
| This compound | 10 mg/kg or 30 mg/kg (single dose) | Intravenous (i.v.) | No significant effect on pancreatitis parameters. | [3] |
Signaling Pathway
This compound exerts its effects by blocking the CCK1 receptor, a G-protein coupled receptor (GPCR). The binding of CCK to the CCK1 receptor primarily activates the Gq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), mediating many of CCK's physiological effects. The receptor can also couple to Gs and G13 proteins.
Experimental Protocols
Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM)
This protocol assesses anxiety-like behavior in mice. Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms of the maze.
-
Animals: Male mice (e.g., C57BL/6), 8-10 weeks old.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Drug Preparation and Administration:
-
This compound is poorly soluble in water. A suitable vehicle is required, such as a mixture of DMSO and olive oil or saline.
-
Suggested Dose Range for Pilot Study: Based on studies with other CCK1 antagonists like devazepide (B1670321) (0.1 mg/kg)[8], a starting intraperitoneal (i.p.) dose range of 1-30 mg/kg for this compound is recommended for initial studies. A vehicle control group is essential.
-
Administer the selected dose of this compound or vehicle via i.p. injection 30 minutes before testing.
-
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Place a mouse at the center of the EPM, facing one of the closed arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Behavior is recorded and analyzed using a video tracking system.
-
-
Data Analysis:
-
Primary endpoints:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
-
Secondary endpoint: Total distance traveled (to assess for general locomotor effects).
-
Statistical analysis: Use an appropriate statistical test (e.g., t-test or ANOVA) to compare the this compound-treated group(s) with the vehicle control group.
-
Assessment of Analgesic Activity: The Hot Plate Test
This test measures the response to a thermal pain stimulus and is used to evaluate the efficacy of centrally acting analgesics.
-
Animals: Male mice (e.g., Swiss Webster), 8-10 weeks old.
-
Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle as described for the EPM.
-
Suggested Dose Range for Pilot Study: While specific data for this compound in this model is scarce, based on its other in vivo activities, a starting i.p. dose range of 10-50 mg/kg is suggested for pilot analgesic studies.
-
Administer the selected dose of this compound or vehicle 30 minutes before testing.
-
-
Procedure:
-
Determine a baseline latency for each mouse by placing it on the hot plate and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
After drug administration and the waiting period, place the mouse back on the hot plate and record the post-treatment latency.
-
-
Data Analysis:
-
The primary endpoint is the latency to a nociceptive response.
-
Data can be expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Use appropriate statistical tests to compare the %MPE between treated and control groups.
-
Assessment of Gastrointestinal Motility: Charcoal Meal Assay
This protocol evaluates the effect of this compound on gastric emptying and intestinal transit in mice. As a CCK1 antagonist, this compound is expected to antagonize the inhibitory effect of CCK on gastric emptying.
-
Animals: Male mice, fasted overnight with free access to water.
-
Materials:
-
Charcoal meal: 10% activated charcoal in 5% gum acacia.
-
CCK-8 (Cholecystokinin octapeptide) to induce delayed gastric emptying.
-
-
Drug Preparation and Administration:
-
Procedure:
-
Administer this compound (or vehicle) intravenously.
-
After a short interval (e.g., 15 minutes), administer CCK-8 (or saline) subcutaneously.
-
After another interval (e.g., 15 minutes), administer 0.2 mL of the charcoal meal orally via gavage.
-
After a final interval (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
-
Data Analysis:
-
Lay the small intestine flat and measure its total length.
-
Measure the distance traveled by the charcoal front from the pylorus.
-
Calculate the percentage of intestinal transit: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Compare the % transit between groups to determine if this compound antagonizes the CCK-8-induced delay in gastrointestinal transit.
-
References
- 1. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of strain difference in behavior to Cholecystokinin (CCK) receptor mediated drugs in PVG hooded and Sprague-Dawley rats using elevated plus-maze test apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new simple mouse model for the in vivo evaluation of cholecystokinin (CCK) antagonists: comparative potencies and durations of action of nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asperlicin in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperlicin, a mycotoxin isolated from the fungus Aspergillus alliaceus, is a potent and selective non-peptide antagonist of the cholecystokinin-A (CCK-A) receptor.[1][2][3] This property makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of CCK in various tissues. Isolated organ bath experiments are a fundamental in vitro technique used to characterize the pharmacological effects of compounds on smooth muscle and other contractile tissues. This document provides detailed application notes and protocols for the use of this compound in isolated organ bath experiments to study its antagonism of CCK-A receptor-mediated responses. This compound has been shown to be a competitive inhibitor of CCK-induced muscle contraction in tissues such as the gallbladder and ileum.[4]
Mechanism of Action
Cholecystokinin (B1591339) (CCK) is a peptide hormone that plays a crucial role in digestive processes, including the stimulation of pancreatic enzyme secretion and gallbladder contraction.[5] These effects are primarily mediated through the CCK-A receptor, a G-protein coupled receptor (GPCR). Upon binding of CCK, the CCK-A receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, trigger the contractile machinery of the smooth muscle cells, resulting in tissue contraction.
This compound exerts its antagonistic effect by competitively binding to the CCK-A receptor, thereby preventing CCK from binding and initiating the downstream signaling cascade. This blockade of the CCK-A receptor inhibits the physiological responses induced by CCK.
Signaling Pathway of CCK-A Receptor Activation and this compound Inhibition
Caption: CCK-A receptor signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize quantitative data for this compound and its analogs from various in vitro studies.
Table 1: Potency of this compound in Inhibiting CCK-Induced Biological Responses
| Tissue/Cell Type | Species | Response Measured | Agonist | This compound IC50 | Reference |
| Dispersed Pancreatic Acini | Guinea Pig | Amylase Release | CCK | 1 x 10⁻⁹ M | |
| Isolated Islets | Rat | Insulin Release | CCK-8S (25 nM) | ~10 µM (complete inhibition) |
Table 2: Comparative Potency of CCK Receptor Antagonists
| Compound | Tissue/Cell Type | Species | Response Measured | Potency Relative to Proglumide | Reference |
| This compound | Pancreatic, Ileal, and Gallbladder CCK Receptors | Guinea Pig | Receptor Binding/Contraction | 300-400 times more potent | |
| This compound | Dispersed Pancreatic Acini | Guinea Pig | Amylase Release | ~1000 times more potent |
Table 3: Potency of an this compound Analog
| Compound | Receptor | Tissue | Species | pA2 Value | Reference |
| L-364,718 (Devazepide) | CCK-A | Airway Smooth Muscle | Human, Guinea Pig | ~10 |
Note: L-364,718 (Devazepide) is a benzodiazepine-related drug developed as a modification of this compound and is a highly potent and selective CCK-A antagonist.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in water. Therefore, a stock solution is typically prepared in an organic solvent.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro experiments.
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to the organ bath, which could otherwise have non-specific effects. The final concentration of DMSO in the organ bath should ideally be less than 0.1%.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of high-purity DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol for Isolated Guinea Pig Ileum Preparation
This protocol describes how to demonstrate the competitive antagonism of this compound against CCK-induced contractions in the guinea pig ileum.
Materials:
-
Animals: Male guinea pig (250-350 g), starved overnight with free access to water.
-
Physiological Salt Solution (PSS): Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, and glucose 5.6. The solution should be freshly prepared, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).
-
Drugs: Cholecystokinin octapeptide (CCK-8), this compound.
-
Equipment: Isolated organ bath system with a thermoregulated water jacket, isometric force transducer, data acquisition system, and carbogen gas supply.
Procedure:
-
Tissue Dissection:
-
Humanely euthanize the guinea pig by cervical dislocation followed by exsanguination.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully dissect a segment of the terminal ileum (approximately 10-15 cm from the cecum).
-
Place the isolated ileum in a petri dish containing warm, aerated Tyrode's solution.
-
Gently flush the lumen of the ileum with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Tissue Mounting:
-
Tie one end of an ileum segment to a tissue holder and the other end to an isometric force transducer using surgical silk.
-
Mount the tissue in the organ bath chamber containing 10-20 mL of aerated Tyrode's solution at 37°C.
-
Apply an initial resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
-
Experimental Workflow:
-
Control Agonist Response:
-
Obtain a cumulative concentration-response curve for CCK-8 (e.g., 10⁻¹¹ M to 10⁻⁷ M). Add increasing concentrations of CCK-8 to the bath, allowing the response to each concentration to reach a plateau before adding the next.
-
After the maximal response is achieved, wash the tissue repeatedly with fresh Tyrode's solution until the baseline tension is restored.
-
-
Antagonist Incubation:
-
Add a specific concentration of this compound (e.g., 10⁻⁹ M) to the organ bath.
-
Incubate the tissue with this compound for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding to reach equilibrium.
-
-
Agonist Response in the Presence of Antagonist:
-
While the tissue is still in the presence of this compound, repeat the cumulative concentration-response curve for CCK-8.
-
-
Data Analysis:
-
Compare the concentration-response curves of CCK-8 in the absence and presence of this compound. A competitive antagonist like this compound will cause a parallel rightward shift of the agonist concentration-response curve without a significant change in the maximal response.
-
The degree of the shift can be used to calculate the pA2 value, a measure of the antagonist's potency, using a Schild plot analysis.
-
-
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's antagonist activity.
References
- 1. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound antagonizes stimulatory effects of cholecystokinin on isolated islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Asperlicin Solubility for In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the aqueous solubility of Asperlicin for in vivo research applications.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: Why is the poor aqueous solubility of this compound a concern for in vivo studies?
A2: For systemic administration and subsequent absorption in in vivo models, a compound typically needs to be in a solubilized form. Poor aqueous solubility can lead to low bioavailability, precipitation at the injection site, and inaccurate or unreliable results in pharmacodynamic and pharmacokinetic studies.
Q3: Are there any analogues of this compound with better water solubility?
A3: Yes, researchers have synthesized analogues of this compound with the specific aim of improving aqueous solubility. One such analogue demonstrated a marked improvement in water solubility while retaining a potency equivalent to this compound for the cholecystokinin (B1591339) (CCK) receptor, facilitating its use in physiological and pharmacological studies.[2]
Q4: What are the most common solvents used to administer this compound in vivo?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent to dissolve this compound for in vivo administration.[3] In some studies, a combination of DMSO and olive oil has been used for intraperitoneal injections.[3]
Q5: What are some general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A5: Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic drugs. These include the use of co-solvents, cyclodextrin (B1172386) complexation, and lipid-based formulations. The choice of method depends on the specific compound, the desired concentration, and the route of administration.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound formulations for in vivo experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon addition of an aqueous buffer or saline. | The concentration of the organic co-solvent (e.g., DMSO) is too low to maintain this compound in solution after dilution. | 1. Increase the initial concentration of this compound in the organic solvent so that a smaller volume is needed for the final dilution. 2. Decrease the final dilution factor. Note that the final concentration of the organic solvent should be kept within a range that is non-toxic to the animal model. 3. Consider using a different co-solvent system or a solubilization technique like cyclodextrin complexation. |
| The prepared formulation is too viscous for injection. | The concentration of certain excipients, such as polymers in a solid dispersion or lipids in a lipid-based formulation, is too high. | 1. Reduce the concentration of the viscosity-enhancing agent. 2. Gently warm the formulation (if the compound is heat-stable) to reduce viscosity just prior to injection. 3. Select a different formulation strategy that results in a less viscous solution. |
| Inconsistent results are observed between different batches of the formulation. | Incomplete dissolution of this compound or variability in the preparation method. | 1. Ensure complete dissolution of this compound in the initial solvent by vortexing and/or gentle warming. 2. Standardize the protocol for formulation preparation, including volumes, temperatures, and mixing times. 3. Prepare a fresh stock solution for each experiment. |
| Signs of toxicity are observed in the animal model (e.g., irritation at the injection site, lethargy). | The concentration of the organic solvent (e.g., DMSO) is too high, or the formulation itself is causing an adverse reaction. | 1. Reduce the concentration of the organic co-solvent in the final injection volume. A general recommendation is to keep the DMSO concentration below 10% (v/v) for in vivo injections. 2. Include a vehicle-only control group to differentiate between the effects of the vehicle and the compound. 3. Consider alternative, less toxic formulation strategies. |
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO Co-solvent System for Intraperitoneal (IP) Injection
This protocol describes the preparation of this compound in a DMSO and saline solution for IP injection in a rodent model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to the tube to achieve a high concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at the applied temperature.
-
-
Prepare the final injection solution:
-
In a separate sterile tube, add the required volume of the this compound stock solution.
-
Slowly add sterile saline to the tube while vortexing to achieve the desired final concentration of this compound.
-
Important: The final concentration of DMSO in the injection solution should be minimized, ideally below 10% (v/v), to avoid toxicity.
-
-
Administration:
-
Administer the freshly prepared solution to the animal via intraperitoneal injection.
-
Always include a vehicle control group that receives the same concentration of DMSO in saline without this compound.
-
Protocol 2: General Method for Improving this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general method for preparing an inclusion complex of this compound with HP-β-CD to improve its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare an aqueous solution of HP-β-CD:
-
Weigh the desired amount of HP-β-CD and dissolve it in deionized water with the aid of a magnetic stirrer. A common concentration range for HP-β-CD is 10-40% (w/v).
-
-
Add this compound to the HP-β-CD solution:
-
Gradually add the this compound powder to the stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
-
Clarify the solution:
-
After the stirring period, visually inspect the solution for any undissolved particles.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
-
Determine the concentration of solubilized this compound:
-
The concentration of this compound in the final filtered solution should be determined using a suitable analytical method, such as HPLC-UV.
-
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: Workflow for enhancing this compound's aqueous solubility.
Simplified Signaling Pathway of the Cholecystokinin A (CCK-A) Receptor
This compound is an antagonist of the CCK-A receptor. The following diagram illustrates the signaling pathway that is initiated upon the binding of the natural ligand, cholecystokinin (CCK), to the CCK-A receptor, which this compound inhibits.
Caption: CCK-A receptor signaling pathway and the inhibitory action of this compound.
References
- 1. This compound [drugfuture.com]
- 2. Cholecystokinin antagonists. Synthesis of this compound analogues with improved potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Asperlicin stability in DMSO and physiological buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of asperlicin in DMSO and physiological buffers. As specific stability data for this compound is not extensively published, this guide offers best practices, general knowledge based on related chemical structures (benzodiazepines and quinazolinones), and standardized protocols to help you assess its stability in your own experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions in DMSO?
A1: For short-term storage (days to weeks), preparing stock solutions in high-quality, anhydrous DMSO and storing them at -20°C or -80°C is recommended. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. Some benzodiazepines, which share structural similarities with parts of this compound, have shown stability for months when stored at -20°C or -80°C[1]. However, the stability of each specific compound can vary.
Q2: I observed a precipitate in my this compound/DMSO stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to room temperature and vortex thoroughly to ensure complete re-dissolution before use. If precipitation persists, consider preparing a more dilute stock solution.
Q3: What is the expected stability of this compound in aqueous physiological buffers?
A3: The stability of small molecules in aqueous buffers is highly dependent on pH, temperature, and the specific buffer components. This compound contains functional groups that could be susceptible to hydrolysis under acidic or basic conditions. Generally, most drugs are most stable in a pH range of 4-8[2]. It is crucial to experimentally determine the stability of this compound in your specific physiological buffer and at your experimental temperature.
Q4: Can the type of physiological buffer affect this compound's stability?
A4: Yes, buffer components can influence compound stability. For example, phosphate (B84403) buffers have been shown to accelerate the degradation of some compounds compared to citrate (B86180) buffers[3]. Therefore, it is advisable to test the stability of this compound in the specific buffer system you intend to use for your experiments.
Q5: My this compound solution changed color. Is it still usable?
A5: A color change in a solution often indicates chemical degradation or oxidation. It is strongly recommended to discard the solution and prepare a fresh one. To prevent this, protect your solutions from light by using amber vials or wrapping containers in foil, and consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in working solutions. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Perform a stability check of this compound under your assay conditions. |
| Loss of biological activity over time | This compound is degrading in the physiological buffer at the incubation temperature (e.g., 37°C). | Determine the rate of degradation at the experimental temperature. If significant, shorten the incubation time or find more optimal buffer and pH conditions. |
| Appearance of new peaks in HPLC/LC-MS analysis | Compound degradation. | Characterize the degradation products to understand the degradation pathway. Adjust solution pH, add antioxidants, or protect from light to mitigate degradation. |
| Precipitation in aqueous buffer | Poor aqueous solubility of this compound. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final working solution (ensure it is compatible with your assay). |
This compound Stability Data (Illustrative Example)
Disclaimer: The following data is illustrative and intended to demonstrate how to present stability data. Actual stability should be determined experimentally.
Table 1: Illustrative Stability of this compound (10 µM) in Different Buffers at 37°C
| Buffer (pH 7.4) | Time (hours) | % Remaining this compound (HPLC) |
| Phosphate Buffered Saline (PBS) | 0 | 100% |
| 2 | 95% | |
| 6 | 88% | |
| 24 | 75% | |
| HEPES Buffered Saline (HBS) | 0 | 100% |
| 2 | 98% | |
| 6 | 94% | |
| 24 | 85% | |
| Tris Buffered Saline (TBS) | 0 | 100% |
| 2 | 97% | |
| 6 | 92% | |
| 24 | 81% |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in a specific buffer.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Physiological buffer of interest (e.g., PBS, pH 7.4)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector and a suitable C18 column
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot and store at -80°C.
3. Working Solution and Incubation:
-
Dilute the this compound stock solution to a final concentration of 10 µM in the physiological buffer.
-
Aliquot the working solution into several HPLC vials.
-
Incubate the vials at the desired temperature (e.g., room temperature, 37°C).
-
Designate time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
4. HPLC Analysis:
-
At each time point, remove a vial from incubation.
-
If necessary, quench the reaction by adding an equal volume of cold acetonitrile to precipitate buffer salts and stop degradation.
-
Centrifuge the sample to pellet any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Monitor the peak area of this compound at its maximum absorbance wavelength.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing this compound stability.
This compound is an antagonist of the cholecystokinin (B1591339) A (CCKA) receptor[4]. The binding of cholecystokinin (CCK) to its G protein-coupled receptor (GPCR) activates several intracellular signaling pathways. As an antagonist, this compound blocks these downstream effects.
Caption: this compound antagonism of CCKA receptor signaling.
References
- 1. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal in Asperlicin binding assays
Welcome to the technical support center for Asperlicin binding assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to their experiments, with a focus on overcoming low signal output.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a non-peptide small molecule isolated from the fungus Aspergillus alliaceus.[1][2] It functions as a potent and selective antagonist for the cholecystokinin (B1591339) type 1 receptor (CCK1R), also known as the CCKA receptor.[2][3] It shows significantly higher affinity for peripheral CCK receptors (in the pancreas, gallbladder, and ileum) compared to brain CCK receptors or gastrin receptors.[2]
Q2: What type of binding assays are typically used for this compound?
A2: The most common methods are competitive binding assays. These often involve using a radiolabeled CCK ligand (like [¹²⁵I]CCK-8) that competes with unlabeled this compound for binding to membrane preparations rich in CCK1 receptors.[3] Fluorescence polarization (FP) assays are also increasingly used for their versatility and suitability for high-throughput screening.[4][5]
Q3: What is a typical binding affinity (Ki) for this compound at the CCK1 receptor?
A3: this compound is a high-affinity antagonist. While exact values can vary based on experimental conditions, its inhibition constant (Ki) is in the nanomolar range.[3] For instance, it has been shown to cause a half-maximal inhibition of CCK-induced amylase release from guinea pig pancreatic acini at a concentration of 10⁻⁹ mmol/L (1 nM).[6]
Q4: Why is my overall signal (e.g., total radioactive counts or fluorescence polarization window) low?
A4: A low overall signal can stem from multiple factors, including problems with reagents, suboptimal assay conditions, or issues with the receptor preparation itself.[7][8] Key areas to investigate include the quality of the labeled ligand (radioligand or fluorescent tracer), the concentration and activity of the receptor, and the incubation parameters (time, temperature, buffer composition).[8]
Troubleshooting Guide: Low Specific Binding Signal
Low specific binding is a common and frustrating issue. It is defined as a small difference between total binding (labeled ligand + receptor) and non-specific binding (labeled ligand + receptor + excess unlabeled competitor). The following guide addresses potential causes and solutions.
Troubleshooting Low Signal in this compound Binding Assays
Caption: Troubleshooting workflow for low signal in binding assays.
| Potential Cause | Recommended Action & Explanation |
| 1. Inactive Receptor Preparation | Verify Receptor Integrity: CCK receptors in membrane preparations can degrade due to improper storage or excessive freeze-thaw cycles.[8] • Solution: Prepare fresh membranes from a suitable tissue source like rat pancreas.[3] Determine protein concentration accurately (e.g., BCA assay) and store aliquots at -80°C.[8] |
| 2. Degraded Labeled Ligand / Tracer | Check Ligand Quality: Both radioligands and fluorescent tracers have a limited shelf life and are sensitive to storage conditions.[8] Degradation reduces the concentration of active ligand capable of binding. • Solution: Confirm the expiration date. Aliquot the ligand upon receipt to minimize freeze-thaw cycles. For FP assays, ensure the free tracer provides a stable and sufficient fluorescence signal.[9] |
| 3. Insufficient Receptor Concentration | Optimize Protein Amount: The amount of receptor in the assay may be too low to generate a detectable signal above background.[8] • Solution: Perform a receptor titration experiment by incubating a fixed concentration of the labeled ligand with varying amounts of membrane protein to find the optimal concentration that yields a robust signal-to-noise ratio.[10] |
| 4. Suboptimal Assay Conditions | Optimize Incubation Parameters: Binding is dependent on time, temperature, and buffer composition. Equilibrium may not have been reached, or conditions may be unfavorable for binding.[8] • Solution: Run kinetic experiments to determine the optimal incubation time to reach equilibrium. Verify that the incubation temperature is appropriate (e.g., 30°C for 60 minutes is a common starting point).[11] |
| 5. Incorrect Buffer Composition | Verify Buffer Components: The pH, ionic strength, and presence of necessary co-factors (like MgCl₂) can significantly impact receptor conformation and binding.[11] The absence of protease inhibitors can lead to receptor degradation. • Solution: Prepare buffers fresh and confirm the final pH. Ensure all components are present at the correct concentrations as specified in the protocol. Always include protease inhibitors in the membrane preparation buffer.[8] |
| 6. High Non-Specific Binding (NSB) | Reduce Background Signal: Sometimes the specific signal appears low because the non-specific binding is excessively high, masking the true signal. This is common with hydrophobic ligands.[12] • Solution: Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer.[8] For filtration assays, pre-soaking filters with polyethyleneimine (PEI) can reduce ligand binding to the filter itself.[8] Optimize washing steps to effectively remove unbound ligand.[8] |
Experimental Protocols & Methodologies
Protocol 1: Radioligand Competitive Binding Assay
This protocol describes a general method for evaluating the binding of this compound to CCK1 receptors using a filtration-based competitive assay with a radiolabeled CCK analog.
A. Membrane Preparation
-
Homogenize tissue rich in CCK1 receptors (e.g., rat pancreas) in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).[11]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 10-20 minutes at 4°C.[8]
-
Wash the pellet by resuspending it in fresh lysis buffer and repeating the centrifugation.[8]
-
Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration, and store in aliquots at -80°C.[8]
B. Binding Reaction
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of radioligand (e.g., [¹²⁵I]CCK-8) at a fixed concentration (typically at or below its Kd).
-
50 µL of varying concentrations of this compound (or buffer for total binding, or excess unlabeled CCK-8 for non-specific binding).
-
150 µL of the membrane preparation (50-120 µg protein).[11]
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[11]
C. Filtration and Counting
-
Terminate the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filters (GF/C) using a cell harvester.[11] This separates the bound ligand (on the filter) from the free ligand.
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]
Experimental Workflow: Radioligand Assay
References
- 1. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swordbio.com [swordbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. revvity.com [revvity.com]
Technical Support Center: Optimizing Asperlicin Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Asperlicin in cell-based assays.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective nonpeptide antagonist of the cholecystokinin (B1591339) 1 receptor (CCK1R). It was originally isolated from the fungus Aspergillus alliaceus. Its primary mechanism of action is to block the binding of cholecystokinin (CCK) to the CCK1R, thereby inhibiting downstream signaling pathways.
Q2: In which solvent should I dissolve this compound?
A2: this compound is practically insoluble in water. It is recommended to dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.
Concentration and Dosing
Q3: What is a good starting concentration range for this compound in a new cell-based assay?
A3: Based on published data, a broad concentration range from 0.1 nM to 10 µM is a good starting point for a dose-response experiment. One study on dispersed guinea pig pancreatic acini showed a 50% maximal effective inhibitory dose (IC50) of approximately 1 nM for inhibiting CCK-induced amylase release, with maximum inhibition observed at 1 µM.[1] Therefore, a logarithmic or semi-logarithmic dilution series within this range is recommended for initial experiments.
Q4: I do not observe any effect of this compound in my assay. What could be the reason?
A4: There are several potential reasons for a lack of effect:
-
Low Receptor Expression: The cell line you are using may not express the CCK1 receptor or may express it at very low levels. It is crucial to use a cell line with confirmed CCK1R expression. Several commercially available cell lines express recombinant human CCK1R, such as certain 1321N1, U2OS, and Chem-1 cell lines.[2][3][4] Some pancreatic and glioblastoma cell lines have also been reported to express CCK receptors.[2]
-
Inactive Compound: Ensure that the this compound used is of high purity and has been stored correctly to prevent degradation.
-
Insufficient Concentration: The concentration range tested may be too low for your specific cell line and assay. Consider testing higher concentrations, up to 10 µM or higher, while carefully monitoring for cytotoxicity.
-
Assay Endpoint: The chosen assay endpoint may not be sensitive to the effects of CCK1R antagonism in your cell model. Consider investigating different downstream signaling events.
Stock Solution and Storage
Q5: How do I prepare a stock solution of this compound?
A5: A detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided in the "Experimental Protocols" section below. It is crucial to use high-purity, sterile DMSO and to perform the dissolution under sterile conditions to avoid contamination.
Q6: How should I store the this compound stock solution and for how long is it stable?
Troubleshooting
Q7: I am observing cytotoxicity at higher concentrations of this compound. Is this expected?
A7: At high concentrations, many compounds can exhibit off-target effects leading to cytotoxicity. It is important to differentiate between specific, on-target effects and non-specific toxicity. To do this, you should:
-
Perform a dose-response curve for cytotoxicity in parallel with your functional assay.
-
Include a positive control for CCK1R antagonism that is known to be non-toxic at its effective concentration.
-
Use a control cell line that does not express the CCK1 receptor to see if the cytotoxic effects are independent of the target.
Q8: Can the DMSO solvent affect my cells?
A8: Yes, high concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest this compound concentration) in your experiments to account for any effects of the solvent.
Q9: Could this compound interfere with my assay readout, such as an MTT or luciferase assay?
A9: While there is no specific evidence of this compound interfering with common assay readouts, it is a possibility for any test compound.
-
MTT Assay: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To test for this, you can run a cell-free control where you add this compound to the culture medium and MTT reagent without any cells.
-
Luciferase Assays: Some compounds can directly inhibit or stabilize the luciferase enzyme, leading to false-positive or false-negative results. If you are using a luciferase-based reporter assay, it is advisable to perform a counter-screen with a constitutively active luciferase reporter to rule out direct effects on the enzyme.
Data Presentation
Recommended Starting Concentrations for this compound
| Assay Type | Cell Type | Recommended Starting Range | Key Considerations |
| Receptor Antagonism | CCK1R-expressing cells | 0.1 nM - 1 µM | Based on inhibitory activity on CCK-induced responses. |
| Cell Viability/Cytotoxicity | Various cell lines | 1 nM - 100 µM | A broad range is recommended to identify the cytotoxic threshold. |
| Signaling Pathway Analysis | CCK1R-expressing cells | 1 nM - 10 µM | The optimal concentration will depend on the specific signaling pathway and the sensitivity of the detection method. |
Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble | Do not attempt to dissolve directly in aqueous solutions. |
| DMSO | Soluble | Recommended solvent for preparing high-concentration stock solutions. |
| Lower Alcohols (e.g., Ethanol, Methanol) | Soluble | Can be used, but DMSO is generally preferred for cell culture applications due to its miscibility with media at low concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 535.59 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 5.36 mg of this compound powder.
-
Transfer the powder to a sterile amber vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex the vial until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
Materials:
-
CCK1R-expressing cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Start with your 10 mM DMSO stock and perform dilutions to achieve final concentrations ranging from, for example, 100 µM down to 1 nM. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%. Include a "vehicle control" with only DMSO at the highest concentration used and a "no treatment" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: this compound blocks CCK1 receptor signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholecystokinin receptors in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin (CCK) and CCK receptor expression by human gliomas: Evidence for an autocrine/paracrine stimulatory loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Endogenous Cholecystokinin on Growth of Human Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Asperlicin precipitation in culture media
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the precipitation of Asperlicin in culture media, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound precipitating in my aqueous culture medium?
This compound is insoluble in water.[1] Direct addition of this compound powder to any aqueous solution, such as culture media, will result in immediate precipitation. Its solubility is limited in aqueous environments, and it requires an appropriate organic solvent for initial dissolution. Furthermore, factors such as temperature shifts, the pH of the medium, and interactions with salts or other media components can also contribute to precipitation.[2][3]
Q2: What is the recommended solvent for preparing an this compound stock solution?
This compound is soluble in lower alcohols, methylene (B1212753) chloride, and acetone.[1] However, for cell culture applications, it is crucial to use a biocompatible solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for in vitro experiments.[4][5][6]
Q3: How does the pH of the culture medium affect this compound solubility?
Q4: Can other components in my culture medium cause this compound to precipitate?
Yes, components within complex culture media can interact with this compound and lead to precipitation. High concentrations of salts, particularly divalent cations, can reduce the solubility of organic compounds.[2] Additionally, proteins and amino acids present in the medium, especially in serum-supplemented media, may bind to this compound, potentially forming insoluble complexes.[4]
Q5: What is "solvent shock" and how can I avoid it?
Solvent shock, or crashing out, occurs when a compound dissolved in a concentrated organic solvent is rapidly diluted into an aqueous solution where it is less soluble. This rapid change in solvent polarity causes the compound to precipitate. To avoid this, the stock solution should be added to the culture medium slowly, drop-by-drop, while gently swirling or mixing the medium. Pre-warming the medium to its experimental temperature (e.g., 37°C) can also help maintain solubility.
Troubleshooting Guide
If you are observing precipitation, use the following guide to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Physicochemical Data & Recommended Solvents
The following tables summarize key properties of this compound and recommended solvents for its use in culture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₉N₅O₄ | [9][10] |
| Molecular Weight | 535.59 g/mol | [10][11] |
| Appearance | White crystals | [1] |
| Water Solubility | Insoluble | [1] |
| Organic Solvents | Soluble in methylene chloride, acetone, and lower alcohols | [1] |
Table 2: Recommended Solvents for this compound Stock Solution
| Solvent | Recommended Max. Final Concentration in Media | Notes |
| DMSO | < 0.5% (v/v) | The most common and recommended solvent for in vitro studies. Use sterile-filtered, high-purity DMSO.[5] |
| Ethanol | < 0.5% (v/v) | Can be used, but may be more toxic to some cell lines than DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is essential for preventing precipitation upon dilution into aqueous culture media.
-
Calculate Required Mass:
-
Molecular Weight (MW) of this compound = 535.59 g/mol .
-
To make 1 mL of a 10 mM (0.010 mol/L) stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 535.59 g/mol x 1000 mg/g = 5.36 mg.
-
-
Dissolution:
-
Weigh out 5.36 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% sterile-filtered DMSO.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A brief warming in a 37°C water bath may assist dissolution.[12]
-
-
Sterilization and Storage:
-
While the stock solution is typically considered sterile due to the use of DMSO, if absolute sterility is required, it can be passed through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Caption: Workflow for preparing a sterile this compound stock solution.
Protocol 2: General Method for Adding this compound to Culture Medium
This procedure minimizes the risk of precipitation when introducing the this compound-DMSO stock into your aqueous culture medium.
-
Pre-warm Medium: Warm the required volume of culture medium to the desired experimental temperature (e.g., 37°C) in a water bath. Adding compounds to cold media can decrease their solubility.[4]
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature and gently vortex to ensure it is fully dissolved.
-
Dilute Stock Solution: Under sterile conditions, add the calculated volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration.
-
Add Dropwise with Mixing: Crucially, add the stock solution drop-by-drop directly into the medium while gently swirling the flask or plate.[4] This ensures rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.
-
Final Inspection: After addition, visually inspect the medium for any signs of cloudiness or precipitation before treating your cells.
References
- 1. This compound [drugfuture.com]
- 2. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evolution of bacterial and fungal growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckindex.rsc.org [merckindex.rsc.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Asperlicin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Asperlicin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor.[1][2][3] It is a mycotoxin isolated from the fungus Aspergillus alliaceus.[1][3] As a competitive antagonist, it binds to the CCKA receptor and blocks the action of the endogenous ligand, cholecystokinin (CCK).
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target (the CCKA receptor). These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences. Identifying and controlling for off-target effects is crucial for ensuring the validity of your research findings.
Q3: Are there known off-target effects of this compound?
While this compound is known to be highly selective for the CCKA receptor over the CCKB and gastrin receptors, comprehensive public data on its broader off-target binding profile is limited. This compound is a benzodiazepine (B76468) derivative, a class of compounds known to interact with various receptors in the central nervous system, most notably the GABA-A receptor. However, studies have suggested that the CCK-antagonistic effects of some benzodiazepines are not mediated through the benzodiazepine receptor. It is good practice to experimentally assess potential off-target effects in your specific model system.
Q4: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators of potential off-target effects include:
-
Inconsistent results: Discrepancies between the effects of this compound and other, structurally different CCKA receptor antagonists.
-
Lack of genetic validation: The phenotype observed with this compound is not replicated when the CCKA receptor is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA.
-
Unusual dose-response curve: The dose-response curve for this compound is non-monotonic (e.g., U-shaped) or shows effects at concentrations significantly different from its known Ki for the CCKA receptor.
-
Unexpected cellular phenotypes: Observation of cellular effects that are not typically associated with the blockade of the CCKA receptor signaling pathway.
Troubleshooting Guides
Issue 1: Inconsistent results between this compound and another CCKA antagonist.
This could suggest that one of the compounds has off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: The observed phenotype with this compound is not recapitulated by genetic knockdown/knockout of the CCKA receptor.
This strongly suggests that the observed effect of this compound is independent of the CCKA receptor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for genetic validation discrepancies.
Data Presentation
Table 1: Example Selectivity Profile of a CCKA Receptor Antagonist
| Target | Assay Type | IC50 (nM) | Fold Selectivity vs. CCKA |
| CCKA Receptor (On-Target) | Radioligand Binding | 1.2 | 1 |
| CCKB Receptor | Radioligand Binding | 1,500 | 1,250 |
| Gastrin Receptor | Radioligand Binding | >10,000 | >8,333 |
| GABA-A Receptor | Radioligand Binding | >10,000 | >8,333 |
| 5-HT2A Receptor | Radioligand Binding | 8,500 | 7,083 |
| M1 Muscarinic Receptor | Radioligand Binding | >10,000 | >8,333 |
| hERG Channel | Electrophysiology | >10,000 | >8,333 |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound
Objective: To determine the potency (IC50) of this compound in a functional cell-based assay.
Methodology:
-
Cell Culture: Culture cells expressing the CCKA receptor to an appropriate density in a 96-well plate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Antagonist Pre-incubation: Pre-incubate the cells with the various concentrations of this compound or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of CCK-8 (typically the EC80) to all wells except the negative control and incubate for the optimal time for the specific signaling pathway being measured (e.g., 15-30 minutes for cAMP or calcium assays).
-
Signal Detection: Measure the downstream signaling readout (e.g., intracellular cAMP levels, calcium flux, or IP1 accumulation) using a suitable assay kit and a plate reader.
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Orthogonal Validation with a Structurally Unrelated CCKA Antagonist
Objective: To confirm that the observed biological effect is due to the antagonism of the CCKA receptor and not an off-target effect of this compound.
Methodology:
-
Select an Orthogonal Antagonist: Choose a CCKA receptor antagonist that is structurally different from this compound (e.g., Devazepide).
-
Dose-Response of Orthogonal Antagonist: Perform a dose-response analysis for the orthogonal antagonist as described in Protocol 1 to determine its IC50.
-
Phenotypic Comparison: Treat cells with equimolar concentrations (e.g., at their respective IC50 or IC80 values) of this compound and the orthogonal antagonist.
-
Measure Phenotype: Measure the biological phenotype of interest (e.g., inhibition of cell proliferation, gene expression changes).
Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To verify that the effect of this compound is dependent on the presence of the CCKA receptor.
Methodology:
-
gRNA Design and Cloning: Design and clone at least two different guide RNAs (gRNAs) targeting the CCKAR gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the vector contains a selection marker, select for transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones and screen for CCKA receptor knockout by Western blot or qPCR.
-
Phenotypic Assay: Treat the validated CCKA receptor knockout cells and wild-type control cells with a range of concentrations of this compound.
-
Data Analysis: Compare the phenotypic response to this compound in the knockout and wild-type cells. The absence of a response in the knockout cells confirms that the effect is on-target.
Signaling Pathways and Workflows
Caption: this compound's on-target signaling pathway.
Caption: Conceptual diagram of a potential off-target effect.
References
- 1. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the maximum tolerated dose of Asperlicin in mice
This technical support center provides guidance for researchers determining the maximum tolerated dose (MTD) of Asperlicin in mice. The following information is intended for drug development professionals, scientists, and researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective nonpeptide antagonist of the Cholecystokinin (B1591339) A (CCK-A) receptor.[1][2] It competitively inhibits the binding of cholecystokinin (CCK) to this receptor, which is primarily found in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal tract smooth muscle.[3][4]
Q2: What is a Maximum Tolerated Dose (MTD) study and why is it important?
A2: An MTD study is designed to determine the highest dose of a drug that can be administered to a test animal without causing unacceptable side effects or overt toxicity over a specified period.[5] This is a critical step in preclinical drug development to establish a safe dose range for subsequent efficacy and longer-term toxicology studies.
Q3: this compound is a fungal metabolite. Are there any specific formulation challenges I should be aware of?
A3: Like many natural products, this compound may have poor aqueous solubility. It is crucial to develop a suitable vehicle for administration to ensure consistent bioavailability. Common strategies for poorly soluble compounds include using co-solvents (e.g., DMSO, PEG400), surfactants, or creating a suspension. A vehicle control group is mandatory in your study to differentiate any effects of the formulation from the effects of this compound.
Q4: What are the key signs of toxicity to monitor for in mice during an this compound MTD study?
A4: Key indicators include mortality, changes in body weight (a loss of more than 10-20% is often considered a sign of toxicity), changes in food and water consumption, and clinical observations such as altered activity levels, changes in grooming habits, ruffled fur, porphyrin staining around the eyes or nose, and any signs of pain or distress.
Q5: How do I select the starting dose for my MTD study if there is no prior data in mice?
A5: When prior data is unavailable, a dose-escalation study design is typically used. You can start with a low dose (e.g., 5-10 mg/kg) and progressively increase the dose in subsequent groups of animals. The OECD guidelines for acute oral toxicity testing also provide standardized dose progression schemes (e.g., starting at 300 mg/kg and adjusting up or down based on outcomes).
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Determination of this compound in Mice (Acute Single Dose Study)
1. Objective: To determine the maximum tolerated dose of this compound following a single intraperitoneal (IP) injection in mice.
2. Materials:
-
This compound
-
Vehicle components (e.g., Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 400 (PEG400), Saline)
-
8-10 week old CD-1 mice (or other appropriate strain), single sex (females are often more sensitive)
-
Sterile syringes and needles
-
Animal balance
-
Standard laboratory equipment for animal housing and observation
3. Formulation Preparation (Example for a Poorly Soluble Compound):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final dosing solution, create a vehicle of 10% DMSO, 40% PEG400, and 50% saline.
-
Dilute the this compound stock solution with the vehicle to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO administered to the animal is below toxic levels.
-
Prepare a vehicle-only solution to serve as the control.
-
Vortex all solutions thoroughly before administration.
4. Experimental Procedure:
-
Acclimate animals for at least 7 days prior to the experiment.
-
Randomly assign animals to dose groups (n=3-5 mice per group is common for an initial range-finding study).
-
Proposed dose groups: Vehicle Control, 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg this compound. Doses should be adjusted based on emerging data.
-
Fast mice for 4 hours before dosing, but do not withhold water.
-
Record the pre-dose body weight of each animal.
-
Administer a single dose of the appropriate this compound formulation or vehicle via intraperitoneal (IP) injection. The injection volume should be consistent across all groups (e.g., 10 mL/kg).
-
Observe animals continuously for the first 30 minutes to 1 hour, then at 3, 24, 48, and 72 hours post-dose.
-
Record clinical observations, including any signs of toxicity, at each time point.
-
Measure and record the body weight of each animal daily for up to 14 days.
-
At the end of the observation period, euthanize animals and perform a gross necropsy to examine major organs for any abnormalities.
5. MTD Definition: The MTD is defined as the highest dose that does not result in mortality, a body weight loss exceeding 15%, or other severe clinical signs of toxicity.
Data Presentation
Table 1: Dose Escalation and Cohort Assignment
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Mice (n) |
| 1 | Vehicle Control | 0 | Intraperitoneal (IP) | 5 |
| 2 | This compound | 10 | Intraperitoneal (IP) | 5 |
| 3 | This compound | 30 | Intraperitoneal (IP) | 5 |
| 4 | This compound | 100 | Intraperitoneal (IP) | 5 |
| 5 | This compound | 300 | Intraperitoneal (IP) | 5 |
Table 2: Clinical Observation Scoring Sheet (Hypothetical Data)
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Appearance | Smooth, clean coat | Slightly ruffled fur | Ruffled fur, porphyrin staining | Piloerection, severe staining |
| Activity | Alert and active | Slightly reduced activity | Lethargic, slow response | Moribund, unresponsive |
| Respiration | Normal rate and depth | Slightly increased rate | Labored breathing | Gasping |
| Gait | Normal | Slight ataxia | Obvious ataxia, stumbling | Inability to move |
Table 3: Body Weight Changes Post-Administration (Hypothetical Data)
| Dose Group (mg/kg) | Day 0 (g) | Day 1 (g) | Day 3 (g) | Day 7 (g) | % Change (Day 7 vs Day 0) |
| Vehicle Control | 22.5 ± 1.2 | 22.8 ± 1.3 | 23.5 ± 1.1 | 24.0 ± 1.4 | +6.7% |
| 10 | 22.3 ± 1.1 | 22.4 ± 1.0 | 23.1 ± 1.2 | 23.8 ± 1.3 | +6.7% |
| 30 | 22.6 ± 1.4 | 22.1 ± 1.5 | 22.5 ± 1.4 | 23.5 ± 1.6 | +4.0% |
| 100 | 22.4 ± 1.3 | 21.0 ± 1.2 | 20.5 ± 1.3 | 21.8 ± 1.4 | -2.7% |
| 300 | 22.5 ± 1.2 | 19.8 ± 1.1 | 18.5 ± 1.0 | - | >15% loss, study terminated |
Visualizations
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in formulation upon injection. | The compound has low aqueous solubility and is crashing out of the vehicle when introduced to an aqueous physiological environment. | - Increase the percentage of co-solvents like PEG400 or Solutol HS 15. - Consider using cyclodextrins to improve solubility. - Test the formulation by adding a small volume to saline or plasma in vitro to check for precipitation before in vivo use. |
| High variability in animal response within the same dose group. | - Inconsistent formulation (compound not fully dissolved/suspended). - Inaccurate dosing (injection variability). - Stress or other environmental factors affecting the animals. | - Ensure the formulation is homogenous before drawing each dose (e.g., continuous stirring or vortexing). - Ensure all technical staff are proficient in the IP injection technique. - Minimize animal stress through proper handling and a controlled environment. |
| Immediate, severe adverse reactions (e.g., seizures, paralysis) at a low dose. | - The vehicle itself may be toxic at the administered volume or concentration (e.g., high % of DMSO). - this compound may have unexpected acute neurotoxicity. | - Always run a vehicle-only control group to assess the toxicity of the formulation itself. - Reduce the concentration of co-solvents. - Lower the starting dose significantly in a new cohort of animals. |
| No signs of toxicity observed, even at very high doses (e.g., >1000 mg/kg). | - this compound may have a very high therapeutic index and low acute toxicity. - Poor absorption or rapid metabolism/clearance of the compound. - The compound may have precipitated at the injection site, leading to poor systemic exposure. | - According to OECD guidelines, if no toxicity is observed at a limit dose (e.g., 2000 mg/kg), further dose escalation may not be necessary for classification. - Consider a pharmacokinetic (PK) study to measure plasma levels and confirm systemic exposure. - At necropsy, carefully examine the peritoneal cavity for any signs of drug precipitate. |
References
- 1. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 2. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 3. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Asperlicin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Asperlicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a potent and selective nonpeptide antagonist of the cholecystokinin-A (CCK-A) receptor, isolated from the fungus Aspergillus alliaceus.[1][2] Its therapeutic potential is significant, but its practical application via oral administration is hampered by very low aqueous solubility, which is a primary contributor to poor oral bioavailability.
Q2: What are the key physicochemical properties of this compound that contribute to its low oral bioavailability?
Physicochemical Properties of this compound and its Analogues
| Compound | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donor Count | Key Feature |
| This compound | 535.6 | - | - | Parent compound, insoluble in water. |
| This compound C | 406.4 | 3.6 | 2 | Analogue.[3] |
| This compound D | 406.4 | 3.6 | 2 | Analogue.[4] |
| This compound E | 422.4 | 2.5 | 2 | Analogue.[5] |
| Analogue 17 | - | - | - | Analogue with markedly improved aqueous solubility. |
Q3: What are the primary strategies to overcome the poor oral bioavailability of this compound?
The main approaches focus on enhancing its dissolution rate and/or apparent solubility in the gastrointestinal tract. These strategies can be broadly categorized as:
-
Physicochemical Modifications:
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can significantly enhance its dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.
-
-
Chemical Modifications:
-
Prodrug Synthesis: Modifying the this compound molecule to create a more soluble or permeable derivative that converts to the active form in vivo.
-
Analogue Synthesis: Developing analogues of this compound with inherently better solubility profiles, as has been previously explored.
-
-
Lipid-Based Formulations:
-
Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or nanoemulsions can improve its solubilization and absorption.
-
Troubleshooting Guides
Problem 1: Low and variable in vitro dissolution of raw this compound.
Possible Cause:
-
Poor wettability and inherent low solubility of the crystalline drug.
Troubleshooting Steps:
-
Particle Size Reduction: Micronize the this compound powder to increase surface area.
-
Inclusion of Surfactants: Add a low concentration of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate, Tween® 80) to the dissolution medium to improve wettability.
-
Use of Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) to better mimic the in vivo environment.
Problem 2: Difficulty in preparing a stable and uniform solid dispersion of this compound.
Possible Cause:
-
Incompatibility between this compound and the chosen polymer carrier.
-
Drug recrystallization during preparation or storage.
-
Inappropriate solvent selection or evaporation rate in solvent-based methods.
Troubleshooting Steps:
-
Carrier Screening: Test a range of hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) for miscibility and interaction with this compound using techniques like Differential Scanning Calorimetry (DSC).
-
Method Optimization:
-
For solvent evaporation , use a common solvent for both drug and polymer and optimize the evaporation rate to prevent phase separation.
-
For hot-melt extrusion , ensure the processing temperature is above the glass transition temperature of the polymer and below the degradation temperature of this compound.
-
-
Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and DSC. Assess for any chemical degradation using HPLC.
Problem 3: Low permeability of this compound in Caco-2 cell assays.
Possible Cause:
-
This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Low apical concentration due to poor solubility in the assay buffer.
Troubleshooting Steps:
-
Bidirectional Permeability Study: Measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
-
Use of Efflux Inhibitors: Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases.
-
Formulation in Assay Medium: Prepare the dosing solution as a formulation (e.g., with a non-toxic solubilizing agent) to increase the concentration of dissolved this compound on the apical side.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (B129727) (or another suitable common solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under vacuum until a solid film is formed.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the resulting powder in a desiccator.
-
Characterize the solid dispersion for drug content, amorphous nature (PXRD), and dissolution behavior.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To assess the dissolution profile of this compound from an enhanced formulation compared to the pure drug.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
Dissolution Medium:
-
900 mL of phosphate (B84403) buffer pH 6.8 with 0.5% (w/v) Sodium Lauryl Sulfate (SLS).
Methodology:
-
Set the paddle speed to 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Add a precisely weighed amount of this compound formulation (equivalent to a specific dose) to each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
HPLC for analysis
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Assess monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by performing a Lucifer yellow rejection test.
-
For the A-B permeability study, add the this compound test solution (e.g., 10 µM in HBSS) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.
-
For the B-A permeability study, add the test solution to the BL side and fresh HBSS to the AP side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time intervals (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples by HPLC.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of an this compound formulation.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Methodology:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups:
-
Group 1 (Intravenous): Administer this compound (dissolved in a suitable vehicle like DMSO/PEG400) via the tail vein at a dose of 1 mg/kg.
-
Group 2 (Oral): Administer the this compound formulation orally by gavage at a dose of 10 mg/kg.
-
-
Collect blood samples (approx. 0.2 mL) from the retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
Caption: Challenges and strategies for improving this compound's oral bioavailability.
Caption: Experimental workflow for developing an oral formulation of this compound.
Caption: this compound blocks the CCK-A receptor signaling pathway.
References
- 1. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of oral saperconazole in systemic murine aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of this compound analogues as non-peptidal cholecystokinin-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Controlling for variability in Asperlicin experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in experimental results when working with Asperlicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1] It is a fungal metabolite isolated from Aspergillus alliaceus. Its primary mechanism of action is the competitive inhibition of CCK-A receptors, which are primarily found in peripheral tissues such as the pancreas, gallbladder, and ileum. This inhibition blocks the physiological effects of cholecystokinin, such as the stimulation of pancreatic enzyme secretion and gallbladder contraction.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound and other non-peptide CCK antagonists for in vitro experiments. For in vivo studies, a stock solution in DMSO is often further diluted in a vehicle such as olive oil or saline. It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of this compound.
Q3: How should this compound stock solutions be prepared and stored?
To prepare a stock solution, dissolve this compound powder in 100% anhydrous DMSO to a desired concentration (e.g., 10 mM). To ensure complete dissolution, gentle vortexing may be required. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage. For short-term use, the stock solution can be kept at 4°C for a few days, protected from light.
Q4: What is the stability of this compound in aqueous solutions?
This compound is a benzodiazepine (B76468) derivative. Generally, benzodiazepines are susceptible to hydrolytic degradation in aqueous solutions, with the rate of degradation being pH-dependent. While specific stability data for this compound is limited, it is advisable to prepare fresh dilutions in aqueous buffers for each experiment from a DMSO stock. Avoid prolonged storage of this compound in aqueous solutions, especially at acidic or alkaline pH.
Q5: How does the concentration of DMSO affect experimental results?
The concentration of DMSO in the final assay medium can significantly impact experimental outcomes. It is recommended to keep the final DMSO concentration below 0.5% in cell-based assays to minimize solvent-induced artifacts. Higher concentrations of DMSO can alter cell membrane properties and affect protein-ligand binding kinetics.
Troubleshooting Guides
Issue 1: High Variability in Receptor Binding Assay Results
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent this compound Concentration | Ensure accurate and consistent preparation of this compound dilutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation. |
| Degradation of this compound | Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots. Protect the stock solution and dilutions from light. Prepare working solutions immediately before use. |
| Variable DMSO Concentration | Maintain a consistent final concentration of DMSO across all wells, including controls. Prepare a vehicle control with the same DMSO concentration as the experimental wells. |
| Issues with Radioligand | Use a fresh batch of radioligand and verify its specific activity. Ensure proper storage conditions to prevent degradation. |
| Inconsistent Incubation Times and Temperatures | Standardize incubation times and temperatures for all samples. Use a temperature-controlled incubator and a precise timer. |
| Improper Washing Steps | Ensure complete and consistent removal of unbound radioligand by optimizing the washing procedure. Use a consistent number of washes and volume of wash buffer. |
Issue 2: Inconsistent Results in Pancreatic Acini Amylase Release Assays
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Variability in Acini Preparation | Standardize the collagenase digestion time and mechanical dissociation to obtain a consistent preparation of pancreatic acini. Ensure high viability of the acini before starting the experiment. |
| Inconsistent Cell Density | Ensure a uniform density of acini in each experimental well. Gently mix the acini suspension before aliquoting. |
| This compound Precipitation | Visually inspect the assay medium for any signs of this compound precipitation upon dilution from the DMSO stock. If precipitation occurs, consider using a slightly higher DMSO concentration (while staying below toxic levels) or preparing a fresh, more dilute stock solution. |
| pH and Temperature Fluctuations | Maintain a constant pH and temperature of the incubation buffer throughout the experiment. Pre-warm all solutions to the experimental temperature. |
| Suboptimal Agonist Concentration | Use a concentration of the CCK agonist (e.g., CCK-8) that elicits a submaximal response to allow for the detection of inhibitory effects of this compound. Perform a dose-response curve for the agonist to determine the optimal concentration. |
| Variability in Amylase Assay | Use a validated amylase assay kit and follow the manufacturer's instructions carefully. Ensure that the samples are diluted appropriately to fall within the linear range of the assay. |
Data Presentation
Table 1: Effect of DMSO Concentration on Ligand-Protein Binding Affinity
| DMSO Concentration (%) | Fold Increase in Dissociation Constant (KD) - System 1 | Fold Increase in Dissociation Constant (KD) - System 2 | Fold Increase in Dissociation Constant (KD) - System 3 |
| 0.5 | ~1.5 | ~1.2 | ~1.1 |
| 1 | ~2.5 | ~1.5 | ~1.3 |
| 2 | ~4.0 | ~2.0 | ~1.7 |
| 4 | ~7.0 | ~3.5 | ~2.5 |
| 8 | ~10.0 | ~7.0 | ~3.0 |
Data is generalized from a study on three different protein-ligand systems and illustrates the trend of decreasing binding affinity (increasing KD) with higher DMSO concentrations.[2]
Experimental Protocols
Protocol 1: CCK-A Receptor Binding Assay
-
Membrane Preparation:
-
Homogenize rat pancreatic tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 50,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA, pH 7.4) to a protein concentration of 100-200 µg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of membrane preparation to each well.
-
Add 25 µL of various concentrations of this compound (dissolved in assay buffer with a final DMSO concentration ≤ 0.5%) or vehicle control.
-
Add 25 µL of radiolabeled CCK ligand (e.g., [125I]CCK-8) at a concentration close to its KD value.
-
For non-specific binding determination, add a high concentration of unlabeled CCK (e.g., 1 µM) to a set of wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Protocol 2: Pancreatic Acini Amylase Release Assay
-
Isolation of Pancreatic Acini:
-
Mince fresh pancreatic tissue from a guinea pig or rat in a Krebs-Ringer-HEPES (KRH) buffer.
-
Digest the tissue with collagenase (e.g., 50-100 U/mL) in KRH buffer at 37°C for 30-60 minutes with gentle shaking.
-
Disperse the acini by gentle pipetting through tips of decreasing diameter.
-
Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.
-
Wash the acini by centrifugation at 50 x g for 2 minutes and resuspend in fresh KRH buffer.
-
Repeat the wash step two more times.
-
-
Amylase Release Experiment:
-
Resuspend the final acini pellet in KRH buffer containing 0.1% BSA and 1 mM CaCl2.
-
Pre-incubate the acini suspension at 37°C for 30 minutes.
-
Aliquot the acini suspension into microcentrifuge tubes.
-
Add various concentrations of this compound or vehicle control and incubate for 15 minutes.
-
Stimulate amylase release by adding a submaximal concentration of a CCK agonist (e.g., 100 pM CCK-8) and incubate for 30 minutes at 37°C.
-
Terminate the incubation by placing the tubes on ice and centrifuging at 100 x g for 2 minutes.
-
-
Amylase Activity Measurement:
-
Collect the supernatant for measuring released amylase.
-
Lyse the cell pellet with a detergent-containing buffer to measure the total cellular amylase.
-
Measure amylase activity in the supernatant and the cell lysate using a commercial amylase assay kit.
-
-
Data Analysis:
-
Express amylase release as a percentage of the total cellular amylase.
-
Plot the percentage of amylase release against the concentration of this compound to determine its inhibitory effect.
-
Mandatory Visualizations
References
Validation & Comparative
Asperlicin vs. Devazepide: A Comparative Analysis of Selectivity for CCKA Receptors
Devazepide (B1670321), a synthetic analog of the natural product asperlicin, demonstrates significantly higher potency and selectivity as an antagonist for the cholecystokinin (B1591339) A (CCKA) receptor. This enhanced profile makes it a more precise tool for researchers studying the physiological roles of the CCKA receptor and a more promising candidate for therapeutic development.
This compound, originally isolated from the fungus Aspergillus alliaceus, was the first non-peptide antagonist identified for cholecystokinin (CCK) receptors. While it exhibits a preference for the CCKA subtype, its affinity and selectivity are considerably surpassed by its derivative, devazepide.
Quantitative Comparison of Binding Affinities
To illustrate the differences in potency and selectivity, the following table summarizes the inhibitory constants (IC50 and Ki) for both compounds at CCKA and CCKB receptors, as reported in scientific literature. It is important to note that direct comparisons are most accurate when data is derived from the same study using identical experimental conditions.
| Compound | Receptor Subtype | Binding Affinity (IC50/Ki) | Selectivity (CCKB/CCKA) |
| This compound | CCKA | ~1.4 µM (IC50) | Moderate |
| CCKB | Less potent (data varies) | ||
| Devazepide | CCKA | ~0.1 nM (IC50) | >1000-fold |
| CCKB | ~800 nM (IC50) |
Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented here is a synthesis of reported values to demonstrate the relative potencies and selectivities.
The data clearly indicates that devazepide is several orders of magnitude more potent at the CCKA receptor than this compound. Furthermore, devazepide exhibits a remarkable selectivity for the CCKA receptor, with its affinity for the CCKB receptor being significantly lower. This high selectivity is a crucial attribute for a research tool or therapeutic agent, as it minimizes off-target effects.
Experimental Protocols
The binding affinities of this compound and devazepide for CCK receptors are typically determined through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound and devazepide for CCKA and CCKB receptors.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing either human CCKA or CCKB receptors. Tissues rich in these receptors, such as rat pancreas (for CCKA) or guinea pig brain (for CCKB), can also be used.
-
Radioligand: A high-affinity radiolabeled ligand for CCK receptors, typically [3H]propionyl-CCK-8 or [125I]Bolton-Hunter labeled CCK-8.
-
Test Compounds: this compound and devazepide dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For radioactivity measurement.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: For rapid washing of the filters.
Procedure:
-
Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound or devazepide).
-
Total and Non-specific Binding: Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled CCK agonist to saturate the receptors).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the CCKA receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: CCKA Receptor Signaling Pathway.
Comparative In Vitro Potency of Asperlicin and Lorglumide as Cholecystokinin Receptor Antagonists
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two well-characterized cholecystokinin (B1591339) (CCK) receptor antagonists: Asperlicin and lorglumide (B1675136). Both non-peptide molecules have been instrumental in elucidating the physiological roles of CCK and serve as important reference compounds in the development of novel therapeutics targeting the CCKergic system. This document summarizes their comparative potency from published experimental data, details the methodologies of key assays, and illustrates the underlying signaling pathways.
Quantitative Comparison of In Vitro Potency
| Compound | Assay Type | Agonist | Tissue/Cell Line | Potency (IC50 / K_i_) | Reference |
| This compound | Amylase Release Assay | CCK | Dispersed guinea pig pancreatic acini | 1 nM (IC50) | [1] |
| Lorglumide | Amylase Release Assay | Caerulein | Isolated and perfused rat pancreatic segments | ~49 nM (K_i_ from pA2 of 7.31) | [2][3] |
| Lorglumide | Gallbladder Contraction | CCK-8 | Guinea-pig isolated gall bladder | ~25.7 nM (K_i_ from pKB of 7.59) | [4] |
| Lorglumide | Gallbladder Contraction | CCK-8 | Isolated human gallbladder | 100 nM (K_i_ from pA2 of 7.00) | [5] |
Note on Potency Metrics:
-
IC50: The half maximal inhibitory concentration, representing the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. For a competitive antagonist, the pA2 value is theoretically equal to the pK_i_.
-
pKB: The negative logarithm of the dissociation constant (K_B_) of a competitive antagonist. It is equivalent to the pA2 value when the slope of the Schild plot is unity.
-
K_i_: The inhibition constant, representing the equilibrium dissociation constant of the antagonist-receptor complex. A lower K_i_ value indicates a higher binding affinity. The K_i_ values for lorglumide were calculated from the reported pA2 and pKB values (K_i_ = 10-pA2 or 10-pKB).
Based on the available data, this compound demonstrates a significantly higher potency in inhibiting CCK-induced amylase secretion from guinea pig pancreatic acini (IC50 = 1 nM) compared to the potency of lorglumide in similar functional assays on rat pancreas and guinea pig or human gallbladder (K_i_ ranging from approximately 26 to 100 nM). This compound has been reported to have an affinity for pancreatic, ileal, and gallbladder CCK receptors that is 300 to 400 times greater than that of the earlier CCK antagonist, proglumide.[6][7]
Experimental Protocols
The in vitro potency of this compound and lorglumide is typically determined using two main types of assays: functional assays that measure a biological response and receptor binding assays that quantify the direct interaction of the antagonist with the CCK receptor.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (K_i_) of this compound and lorglumide for the CCK1 receptor.
General Procedure:
-
Membrane Preparation: Membranes are prepared from tissues or cells endogenously expressing or recombinantly overexpressing the CCK1 receptor (e.g., rat pancreas, guinea pig gallbladder, or transfected cell lines). The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Incubation: A constant concentration of a radiolabeled CCK1 receptor ligand (e.g., [125I]CCK-8) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound or lorglumide).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The K_i_ value is then calculated from the IC50 value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Amylase Secretion Assay
This is a functional assay that measures the ability of an antagonist to inhibit the physiological response (amylase secretion) induced by a CCK receptor agonist in pancreatic acinar cells.
Objective: To determine the functional potency (IC50 or pA2) of this compound and lorglumide in inhibiting CCK-stimulated amylase release.
General Procedure:
-
Preparation of Pancreatic Acini: Pancreatic acini (clusters of pancreatic exocrine cells) are isolated from the pancreas of an animal model (e.g., guinea pig or rat) by enzymatic digestion (e.g., with collagenase) followed by mechanical dispersion.
-
Incubation: The dispersed acini are pre-incubated with various concentrations of the antagonist (this compound or lorglumide) for a specific period.
-
Stimulation: A fixed concentration of a CCK receptor agonist (e.g., CCK-8 or caerulein) is then added to the acini suspension to stimulate amylase secretion.
-
Sample Collection and Amylase Measurement: After a defined incubation period, the acini are pelleted by centrifugation, and the supernatant containing the secreted amylase is collected. The amylase activity in the supernatant is measured using a spectrophotometric assay.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in agonist-stimulated amylase release. The IC50 value is determined from the concentration-response curve. For determining the pA2 value, full agonist dose-response curves are generated in the absence and presence of different fixed concentrations of the antagonist, followed by Schild plot analysis.
Mandatory Visualizations
CCK1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the CCK1 receptor and the point of action for antagonists like this compound and lorglumide.
Caption: CCK1 receptor signaling pathway and antagonist action.
Experimental Workflow for In Vitro Potency Determination
This diagram outlines the general workflow for comparing the in vitro potency of CCK receptor antagonists.
Caption: In vitro potency determination workflow.
References
- 1. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Competitive Antagonism of Asperlicin: A Comparative Guide with Schild Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Asperlicin's performance as a competitive antagonist of the cholecystokinin (B1591339) (CCK) receptor against other known antagonists. Experimental data from functional assays and radioligand binding studies are presented to objectively evaluate its potency and mechanism of action. Detailed protocols for key experiments are provided to support the replication and validation of these findings.
Executive Summary
Data Presentation: Comparative Antagonist Performance
The following tables summarize the quantitative data for this compound and other CCK receptor antagonists, providing a clear comparison of their potencies.
Table 1: Functional Antagonism of CCK-Induced Amylase Release
| Antagonist | Organism/Tissue | IC50 | Ki (from Schild Analysis) | Potency Fold Difference (vs. Proglumide) |
| This compound | Guinea Pig Pancreatic Acini | 1 nM[2] | Not Reported | ~1,000,000x[2] |
| Proglumide (B1679172) | Guinea Pig Pancreatic Acini | 1 mM | 0.5 mM[3] | 1x |
| L-364,718 (Devazepide) | Rat Pancreatic Acini | 81 pM[4] | 0.25 nM[3] | ~2,000,000x[3] |
| CR1409 | Rat Pancreatic Acini | Not Reported | 0.15 µM[3] | Not Reported |
Table 2: Radioligand Binding Affinity for CCK-A Receptors
| Antagonist | Radioligand | Preparation | Ki / IC50 |
| This compound | [125I]CCK | Rat Pancreas | - (300-400x more potent than proglumide)[1] |
| Proglumide | [125I]CCK | Rat Pancreas | - |
| L-364,718 (Devazepide) | [125I]CCK-8 | Rat Pancreatic Acini | - |
| CCK-8 (Agonist) | - | CCK1 Receptor | ~0.6-1 nM[5] |
Mandatory Visualizations
CCK-A Receptor Signaling Pathway
Caption: CCK-A receptor signaling pathway leading to amylase release.
Schild Analysis Workflow
Caption: Workflow for performing a Schild analysis to determine competitive antagonism.
Experimental Protocols
Schild Analysis of CCK Receptor Antagonism via Amylase Release Assay
This protocol is adapted from studies on guinea pig pancreatic acini.[2][6][7]
Objective: To determine the pA2 value of a CCK receptor antagonist, confirming competitive antagonism.
Materials:
-
Male guinea pigs
-
Collagenase (Type I)
-
HEPES-Ringer buffer (HRB)
-
Bovine Serum Albumin (BSA)
-
Cholecystokinin-8 (CCK-8)
-
This compound (or other antagonists)
-
Amylase substrate (e.g., Phadebas tablets)
-
Spectrophotometer
Methodology:
-
Preparation of Dispersed Pancreatic Acini:
-
Euthanize guinea pigs and surgically remove the pancreas.
-
Inject the pancreas with HRB containing collagenase (100 U/mL).
-
Incubate the tissue at 37°C for 30-60 minutes with gentle shaking.
-
Disperse the acini by gentle pipetting through tips of decreasing orifice size.
-
Filter the suspension through a nylon mesh and wash the acini by centrifugation (50 x g for 2 min) three times with fresh HRB.
-
Resuspend the final acinar pellet in HRB containing 0.5% BSA.
-
-
Amylase Release Assay:
-
Pre-incubate aliquots of the acinar suspension for 10 minutes at 37°C.
-
For the control curve, add increasing concentrations of CCK-8 (e.g., 10⁻¹² to 10⁻⁸ M) to the acini.
-
For the antagonist curves, pre-incubate the acini with fixed concentrations of this compound (e.g., 10⁻¹⁰, 10⁻⁹, 10⁻⁸ M) for 15 minutes before adding increasing concentrations of CCK-8.
-
Incubate all samples for 30 minutes at 37°C.
-
Terminate the incubation by placing the samples on ice and centrifuging at 10,000 x g for 2 minutes.
-
Collect the supernatant for amylase activity measurement.
-
-
Amylase Activity Measurement:
-
Determine amylase activity in the supernatant using a suitable assay, such as the Phadebas assay, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Express amylase release as a percentage of the total cellular amylase (determined by lysing an aliquot of the acini).
-
-
Schild Analysis:
-
Plot the dose-response curves for CCK-8 in the absence and presence of the antagonist.
-
Determine the EC50 value for each curve.
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = EC50 (with antagonist) / EC50 (control).
-
Construct the Schild plot by graphing log(DR-1) versus the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is the x-intercept of the regression line, and a slope not significantly different from unity is indicative of competitive antagonism.
-
Radioligand Binding Assay for CCK-A Receptor
This protocol is a generalized procedure based on standard radioligand binding techniques.[8][9]
Objective: To determine the binding affinity (Ki) of this compound for the CCK-A receptor.
Materials:
-
Pancreatic tissue homogenate or cells expressing CCK-A receptors
-
Radioligand (e.g., [¹²⁵I]CCK-8 or [³H]devazepide)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter and cocktail
Methodology:
-
Membrane Preparation:
-
Homogenize pancreatic tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes).
-
Wash the membrane pellet and resuspend it in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation (e.g., 50-120 µg protein) to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
Define non-specific binding by adding a high concentration of an unlabeled CCK-A antagonist (e.g., 1 µM L-364,718).
-
Define total binding in wells with only the radioligand and membrane preparation.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The available evidence strongly supports the classification of this compound as a potent and competitive antagonist of the CCK-A receptor. Its high potency, as demonstrated by its low nanomolar IC50 value in functional assays and its significantly greater affinity compared to the classical antagonist proglumide, makes it a valuable tool for studying the physiological roles of CCK. While a formal Schild analysis with a reported pA2 value for this compound is not available in the reviewed literature, the parallel rightward shift in the agonist dose-response curve in the presence of related competitive antagonists like L-364,718 provides a strong indication of this mechanism. The detailed protocols provided herein offer a framework for conducting such analyses to further characterize this compound and other novel CCK receptor antagonists. The continued investigation of compounds like this compound is crucial for the development of new therapeutic strategies for CCK-related disorders.
References
- 1. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a new CCK antagonist, L364,718: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of CCK-(26-32) as cholecystokinin receptor antagonists in guinea pig pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Asperlicin's Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Asperlicin, a potent and selective cholecystokinin (B1591339) (CCK) receptor antagonist, with other G-protein coupled receptors (GPCRs). Due to the limited availability of broad-panel screening data for this compound itself, this guide focuses on its well-characterized and structurally related derivative, Devazepide (also known as L-364,718 or MK-329), to illustrate the selectivity profile of this class of compounds.
Introduction to this compound and Devazepide
This compound, isolated from the fungus Aspergillus alliaceus, was one of the first non-peptide antagonists discovered for the cholecystokinin A (CCK-A) receptor.[1][2] Its discovery paved the way for the development of more potent and selective derivatives, including Devazepide.[3] Devazepide is a highly potent and selective antagonist of the CCK-A receptor and has been instrumental in elucidating the physiological roles of CCK.[4][5] This guide will present available binding affinity data, detail the experimental protocols used to assess cross-reactivity, and provide visual workflows and pathway diagrams to aid in understanding the molecular pharmacology of these compounds.
Data Presentation: Binding Affinity and Selectivity
The primary target of this compound and its derivatives is the CCK-A receptor, a GPCR predominantly found in peripheral tissues like the gallbladder, pancreas, and gastrointestinal tract. The data overwhelmingly indicates a high degree of selectivity for the CCK-A receptor over the CCK-B receptor (found primarily in the brain) and other GPCRs.
| Receptor Target | Ligand | Species | Assay Type | Binding Affinity (Ki/IC50) | Selectivity Notes | Reference |
| CCK-A Receptor | Devazepide | Rat (pancreatic) | Radioligand Binding | 45 pM (IC50) | High affinity for peripheral CCK-A receptors. | |
| CCK-A Receptor | Devazepide | Bovine (gallbladder) | Radioligand Binding | 81 pM (IC50) | High affinity for peripheral CCK-A receptors. | |
| CCK-B Receptor | Devazepide | Guinea Pig (brain) | Radioligand Binding | 245 nM (IC50) | Demonstrates significant selectivity for CCK-A over CCK-B receptors. | |
| Benzodiazepine (B76468) Binding Sites | Devazepide | Chicken (brain) | Radioligand Binding | > 10,000 nM (Ki) | Very low affinity, indicating high selectivity against this site despite its benzodiazepine-like core structure. |
Signaling Pathway of the CCK-A Receptor
The CCK-A receptor is a Gq-coupled GPCR. Upon binding of an agonist like cholecystokinin, the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to various physiological responses. This compound and Devazepide act as competitive antagonists, blocking the binding of CCK and thereby inhibiting this signaling pathway.
Caption: Signaling pathway of the CCK-A receptor and the antagonistic action of this compound/Devazepide.
Experimental Protocols for Assessing GPCR Cross-Reactivity
To determine the selectivity of a compound like this compound, a series of in vitro assays are typically performed. These assays assess the compound's ability to bind to and/or modulate the function of a panel of different GPCRs.
Radioligand Binding Assay (for Binding Affinity)
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor. It is the gold standard for determining binding affinity (Ki or IC50).
Protocol Outline:
-
Membrane Preparation:
-
Culture cells expressing the GPCR of interest.
-
Harvest cells and homogenize in a suitable buffer to prepare a crude membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a multi-well plate, add the cell membrane preparation, a known concentration of a specific radiolabeled ligand (e.g., [³H]-ligand), and varying concentrations of the test compound (e.g., this compound).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Functional Assays (for Functional Activity)
Functional assays measure the effect of a compound on receptor signaling. These are crucial to determine if a compound is an agonist, antagonist, or inverse agonist.
This assay measures the activation of G-proteins, an early step in GPCR signaling.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup:
-
Incubate the membranes with varying concentrations of the test compound in the presence of GDP.
-
Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. If testing for antagonism, a known agonist for the receptor is also included.
-
-
Incubation: Incubate at 30°C for a defined period.
-
Separation and Detection: Separate bound and free [³⁵S]GTPγS by filtration and measure radioactivity.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while a blockage of agonist-stimulated binding indicates antagonist activity.
These assays measure changes in the concentration of intracellular second messengers.
-
cAMP Assay: For Gs- or Gi-coupled receptors, changes in cyclic AMP (cAMP) levels are measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Calcium Flux Assay: For Gq-coupled receptors, changes in intracellular calcium are measured using fluorescent calcium indicators (e.g., Fluo-4 AM).
Caption: A typical experimental workflow for assessing the cross-reactivity of a compound against a panel of GPCRs.
Conclusion
The available data for Devazepide, a close analog of this compound, strongly supports a high degree of selectivity for the CCK-A receptor over other GPCRs, including the closely related CCK-B receptor and unrelated receptors like the benzodiazepine binding site. While comprehensive screening across a large, diverse panel of GPCRs is not publicly documented, the existing evidence points to a favorable selectivity profile. The experimental protocols outlined in this guide represent the standard methodologies employed in the pharmaceutical industry to characterize the selectivity of drug candidates and are essential for a thorough evaluation of potential off-target effects. For researchers working with this compound or its derivatives, these methods provide a robust framework for confirming on-target activity and ensuring a lack of significant cross-reactivity with other GPCRs.
References
- 1. Potent cholecystokinin antagonist L 364718 stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L364718, a new CCK antagonist, inhibits biological actions of CCK in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Devazepide | CCK1 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A pilot clinical trial of the cholecystokinin receptor antagonist MK-329 in patients with advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Asperlicin vs. Proglumide in Cholecystokinin Receptor Antagonism
For researchers, scientists, and drug development professionals, understanding the nuances of cholecystokinin (B1591339) (CCK) receptor antagonists is critical for advancing therapeutic strategies in gastrointestinal and neurological disorders. This guide provides a comprehensive head-to-head comparison of two notable CCK receptor antagonists: Asperlicin and proglumide (B1679172). We delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to support further research.
This compound, a complex non-peptide natural product isolated from the fungus Aspergillus alliaceus, and proglumide, a synthetic glutaramic acid derivative, both function by blocking cholecystokinin receptors. However, their potency, selectivity, and origins diverge significantly, making them subjects of great interest in pharmacology. This compound has demonstrated significantly higher potency and selectivity for the CCK-A receptor subtype, which is predominantly found in peripheral tissues, compared to the non-selective antagonist proglumide.
Quantitative Comparison of Receptor Antagonist Activity
To facilitate a clear comparison of the efficacy of this compound and proglumide, the following table summarizes their key quantitative parameters as reported in the literature.
| Parameter | This compound | Proglumide | Reference |
| Receptor Selectivity | Selective for CCK-A | Non-selective (CCK-A and CCK-B) | [1][2] |
| Potency (Amylase Release Inhibition) | ~1000-fold more potent than proglumide | - | [1][3] |
| IC50 (CCK-induced Amylase Release) | ~1 nM (10-9 mmol/L) | ~1 µM (10-6 mmol/L) | [3] |
| Relative Binding Affinity (Peripheral CCK Receptors) | 300-400 times greater than proglumide | - | [3][4] |
Mechanism of Action and Signaling Pathways
Both this compound and proglumide exert their effects by competitively inhibiting the binding of cholecystokinin to its G-protein coupled receptors (GPCRs), namely CCK-A and CCK-B. The activation of these receptors, particularly the CCK-A receptor in peripheral tissues like the pancreas, typically initiates a well-defined signaling cascade.
Upon CCK binding, the receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), leading to downstream cellular responses such as enzyme secretion (e.g., amylase from pancreatic acinar cells).
As antagonists, this compound and proglumide occupy the CCK binding site on the receptor, thereby preventing the initiation of this signaling cascade.
Experimental Protocols
For researchers aiming to replicate or build upon existing findings, detailed experimental protocols are essential. Below are methodologies for two key assays used to characterize CCK receptor antagonists.
Cholecystokinin Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for CCK receptors.
Objective: To measure the ability of this compound and proglumide to displace a radiolabeled CCK analog from its receptor.
Materials:
-
Membrane preparations from tissues or cells expressing CCK-A or CCK-B receptors (e.g., rat pancreas for CCK-A, guinea pig brain for CCK-B).
-
Radioligand: [125I]CCK-8.
-
Binding buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).
-
Test compounds: this compound and proglumide at various concentrations.
-
Non-specific binding control: High concentration of unlabeled CCK (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the membrane preparations on ice.
-
In test tubes, combine 50 µL of radioligand, 50 µL of test compound or control, and 400 µL of membrane preparation suspended in binding buffer.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration (e.g., 30 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 3. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthetic Asperlicin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of synthetic Asperlicin with other established cholecystokinin (B1591339) (CCK) receptor antagonists. The information presented is supported by experimental data and detailed methodologies to aid in the validation and assessment of synthetic compounds.
This compound, a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, has been a subject of significant interest in pharmacology. Originally isolated from the fungus Aspergillus alliaceus, its complex structure has spurred the development of synthetic routes and analogs. The validation of the biological activity of synthetically derived this compound is crucial to ensure it retains the same pharmacological profile as its natural counterpart. This guide outlines the key experimental assays and comparative data necessary for this validation process.
Comparative Analysis of In Vitro Activity
The primary in vitro validation of synthetic this compound involves assessing its binding affinity and functional antagonism at the CCK-A receptor. This is typically compared against the well-characterized CCK-A receptor antagonist, Devazepide, and the non-selective antagonist, Proglumide.
| Compound | Receptor Target | Assay Type | Test System | IC50 / Ki | Reference |
| Synthetic this compound | CCK-A | Competitive Binding | Rat Pancreas | ~1.6 µM (analogue) | [1] |
| CCK-A | Amylase Release Inhibition | Guinea Pig Acini | 1 nM (50% inhibition) | [2] | |
| Devazepide (L-364,718) | CCK-A | Competitive Binding | Rat Pancreas | 81 pM | |
| CCK-A | Competitive Binding | Bovine Gallbladder | 45 pM | ||
| CCK-B | Competitive Binding | Guinea Pig Brain | 245 nM | ||
| Proglumide | CCK-A / CCK-B | Competitive Binding | Rat Pancreatic Islets | 0.8 mM | |
| CCK-A / CCK-B | Amylase Release Inhibition | Mouse Pancreatic Acini | 0.3 - 10 mM (dose-dependent) | [3] |
Table 1: Comparison of In Vitro Potency of CCK Receptor Antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values for synthetic this compound and its alternatives in various in vitro assays.
Comparative Analysis of In Vivo Activity
Validating the in vivo efficacy of synthetic this compound is critical to determine its physiological effects. Key parameters include its ability to antagonize CCK-induced responses, such as inhibition of gastric emptying.
| Compound | Model System | Assay | Route of Administration | Effective Dose (ED50) | Reference |
| Synthetic this compound | Rat | Attenuation of Acute Pancreatitis | Intraperitoneal | 20-40 mg/kg | |
| Devazepide (L-364,718) | Mouse | Inhibition of Ewing Tumor Growth | Not specified | Reduced growth by 40% | [4] |
| Proglumide | Human | Treatment of Chronic Pancreatitis | Oral | 1200 mg/day | [5] |
| Human | Treatment of NASH | Oral | 800 - 1600 mg/day | [6] |
Table 2: Comparison of In Vivo Efficacy of CCK Receptor Antagonists. This table presents the effective dose (ED50) or therapeutically relevant doses of synthetic this compound and its alternatives in various in vivo models and clinical trials.
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and its alternatives, it is essential to visualize the signaling pathways they modulate and the workflows of the experiments used to validate their activity.
Caption: CCK-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to characterize CCK receptor antagonists.
Radioligand Binding Assay for CCK-A Receptor Antagonists
This assay determines the binding affinity of a compound for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
Radioligand: [¹²⁵I]CCK-8 (labeled cholecystokinin octapeptide)
-
Receptor Source: Rat pancreatic tissue homogenate or cells stably expressing the human CCK-A receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).
-
Test Compounds: Synthetic this compound and reference antagonists (e.g., Devazepide) at various concentrations.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Filtration: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
2. Procedure:
-
Prepare rat pancreatic membranes by homogenizing fresh or frozen pancreas in ice-cold sucrose (B13894) buffer, followed by differential centrifugation to isolate the membrane fraction.
-
In a 96-well plate, combine the pancreatic membrane preparation (50-100 µg of protein), [¹²⁵I]CCK-8 (final concentration ~25 pM), and varying concentrations of the test compound in the assay buffer.
-
For non-specific binding determination, include wells with a high concentration of a known CCK-A antagonist (e.g., 1 µM Devazepide).
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CCK-Stimulated Amylase Release Assay
This functional assay measures the ability of an antagonist to inhibit the CCK-stimulated release of amylase from pancreatic acini.
1. Materials:
-
Pancreatic Acini: Isolated from guinea pig or rat pancreas by collagenase digestion.
-
Incubation Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 10 mM HEPES, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 4.7 mM KCl, 120 mM NaCl, 1.2 mM KH₂PO₄, 10 mM glucose, 0.1% BSA, and essential amino acids.
-
Stimulant: CCK-8 (cholecystokinin octapeptide).
-
Test Compounds: Synthetic this compound and reference antagonists.
-
Amylase Assay Kit: Commercially available kit for measuring amylase activity.
2. Procedure:
-
Isolate pancreatic acini by digesting the pancreas with collagenase, followed by mechanical shearing and filtration.
-
Pre-incubate the acini in KRH buffer for 30 minutes at 37°C in a shaking water bath.
-
Add the test compound (antagonist) at various concentrations to the acini suspension and incubate for 15 minutes.
-
Stimulate amylase release by adding CCK-8 (final concentration ~100 pM) and incubate for an additional 30 minutes at 37°C.
-
Terminate the reaction by placing the samples on ice and centrifuging to pellet the acini.
-
Collect the supernatant, which contains the released amylase.
-
Measure the amylase activity in the supernatant using a commercial amylase assay kit.
-
Determine the total amylase content in a parallel set of acini by lysing the cells.
3. Data Analysis:
-
Express the amylase release as a percentage of the total amylase content.
-
Plot the percentage of amylase release against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal CCK-stimulated amylase release.
Calcium Mobilization Assay
This assay assesses the ability of an antagonist to block the increase in intracellular calcium concentration induced by CCK-A receptor activation.
1. Materials:
-
Cells: A cell line stably expressing the human CCK-A receptor (e.g., CHO-CCKAR or HEK293-CCKAR).
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer containing 20 mM HEPES and 2.5 mM probenecid.
-
Stimulant: CCK-8.
-
Test Compounds: Synthetic this compound and reference antagonists.
2. Procedure:
-
Plate the CCK-A receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) in loading buffer for 45-60 minutes at 37°C.
-
Wash the cells with the loading buffer to remove excess dye.
-
Add the test compound (antagonist) at various concentrations and incubate for 15-30 minutes.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add CCK-8 (at a concentration that elicits a submaximal response, e.g., EC80) to stimulate an increase in intracellular calcium.
-
Immediately measure the change in fluorescence over time.
3. Data Analysis:
-
Calculate the increase in fluorescence in response to CCK-8 in the presence and absence of the antagonist.
-
Plot the percentage of inhibition of the calcium response against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Conclusion
The validation of synthetic this compound requires a multi-faceted approach that combines in vitro and in vivo studies. By directly comparing its biological activity with that of naturally derived this compound and other well-established CCK receptor antagonists, researchers can confidently ascertain its potency, selectivity, and potential therapeutic utility. The detailed experimental protocols provided in this guide offer a robust framework for conducting these critical validation studies. The successful synthesis and validation of this compound and its analogs hold promise for the development of novel therapeutics targeting CCK-A receptor-mediated pathways.[7]
References
- 1. Synthesis and evaluation of this compound analogues as non-peptidal cholecystokinin-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Devazepide, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial [mdpi.com]
- 6. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholecystokinin antagonists. Synthesis of this compound analogues with improved potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Asperlicin's CCK Antagonism: A Comparative Guide for Researchers
A comprehensive analysis of the original findings on Asperlicin and a comparative look at its successors in the field of cholecystokinin (B1591339) receptor antagonism.
This guide provides an objective comparison of the published findings on this compound, a pioneering nonpeptide cholecystokinin (CCK) receptor antagonist, with its more extensively studied alternatives. The focus is on the reproducibility of its pharmacological data, with supporting experimental protocols and quantitative comparisons to aid researchers, scientists, and drug development professionals in their understanding and future research directions.
Introduction to this compound and CCK Antagonism
Discovered in the mid-1980s from the fungus Aspergillus alliaceus, this compound was a landmark finding, representing the first nonpeptide antagonist for the cholecystokinin (CCK) receptor.[1] Cholecystokinin is a peptide hormone and neurotransmitter that plays crucial roles in gallbladder contraction, pancreatic enzyme secretion, and various central nervous system functions. The development of CCK antagonists has been pivotal for investigating the physiological roles of CCK and for their therapeutic potential in gastrointestinal and neurological disorders.
The initial publications touted this compound as a potent and selective antagonist of peripheral CCK receptors, with an affinity 300 to 400 times greater than the then-standard antagonist, proglumide (B1679172).[1] However, a review of the subsequent literature reveals that while this compound served as a crucial lead compound, research rapidly pivoted to its synthetic analogs, such as Devazepide (L-364,718). This guide examines the original data for this compound and assesses its reproducibility by comparing it with the more robust datasets available for these second-generation antagonists.
Quantitative Comparison of CCK Receptor Antagonists
The following tables summarize the reported binding affinities and in vivo potencies of this compound and its key alternatives. The data highlights the evolution of potency and selectivity in this class of compounds.
Table 1: In Vitro Binding Affinity of CCK Receptor Antagonists
| Compound | Receptor Subtype | Reported IC50 (nM) | Reported Ki (nM) | Species/Tissue | Reference |
| This compound | CCK (Peripheral) | ~1000 (functional assay) | - | Guinea Pig Pancreatic Acini | [2] |
| Proglumide | CCK (Peripheral) | ~1,000,000 (functional assay) | - | Guinea Pig Pancreatic Acini | [2] |
| Devazepide (L-364,718) | CCK-A | 0.081 | - | Rat Pancreas | |
| CCK-A | 0.045 | - | Bovine Gallbladder | ||
| CCK-B | 245 | - | Guinea Pig Brain | ||
| L-365,260 | CCK-B | - | 2.0 | Guinea Pig Brain | |
| CCK-A | - | >200 | Guinea Pig Pancreas | ||
| Dexloxiglumide | CCK-A | - | pA2 = 6.41 (functional) | Rat Pancreas |
Note: Direct comparison of IC50 and Ki values should be made with caution due to variations in experimental conditions.
Table 2: In Vivo Efficacy of CCK Receptor Antagonists
| Compound | Model | Endpoint | Effective Dose | Species | Reference |
| This compound | Sodium Taurocholate-induced Pancreatitis | Reduction in serum amylase | 20-40 mg/kg (i.p.) | Rat | |
| Devazepide (L-364,718) | CCK-8 Stimulated Gallbladder Contraction | Complete blockade | 10 mg (oral) | Human | [3] |
| L-365,260 | Pentagastrin-stimulated Acid Secretion | ED50 = 0.9 mg/kg (oral) | Rat | ||
| Dexloxiglumide | CCK-8 Stimulated Pancreatic Secretion | ID50 = 0.64 mg/kg (i.v.) | Rat |
Reproducibility Assessment
A direct assessment of the reproducibility of the initial findings for this compound is challenging due to a lack of subsequent independent studies that precisely replicate and report its binding affinities and in vivo potencies. The scientific community rapidly advanced to its more potent and synthetically accessible analogs. However, the foundational discovery of this compound as a potent, nonpeptide CCK antagonist has been implicitly validated by the successful development of these analogs, which were built upon its chemical scaffold. The reported high potency of this compound relative to proglumide in functional assays, such as inhibiting CCK-induced amylase release, has been a consistent theme.
Experimental Protocols
To aid researchers in conducting their own comparative studies, detailed methodologies for key experiments are provided below.
Cholecystokinin Receptor Binding Assay (Radioligand Displacement)
This protocol describes a standard method for determining the binding affinity of a test compound for CCK receptors using a radiolabeled ligand.
1. Membrane Preparation:
-
Tissue (e.g., rat pancreas for CCK-A, guinea pig brain cortex for CCK-B) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 50,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
2. Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CCK ligand (e.g., [125I]CCK-8).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound, Devazepide).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled standard CCK antagonist.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
If the dissociation constant (Kd) of the radioligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation.
In Vivo Inhibition of CCK-Induced Gallbladder Contraction
This protocol outlines a method to assess the in vivo efficacy of a CCK antagonist.
1. Animal Preparation:
-
Fast animals (e.g., mice or rats) overnight with free access to water.
-
Anesthetize the animals and cannulate the jugular vein for intravenous administration of compounds.
2. Gallbladder Imaging:
-
Surgically expose the gallbladder.
-
Measure the initial volume of the gallbladder using a caliper or via ultrasonography.
3. Compound Administration:
-
Administer the test CCK antagonist (e.g., this compound) or vehicle intravenously or orally at a predetermined time before CCK challenge.
-
Administer a submaximal dose of a CCK agonist (e.g., CCK-8 or caerulein) intravenously to induce gallbladder contraction.
4. Measurement of Gallbladder Contraction:
-
Measure the gallbladder volume at various time points after the administration of the CCK agonist.
-
The percentage of gallbladder contraction is calculated relative to the initial volume.
5. Data Analysis:
-
Compare the degree of gallbladder contraction in the antagonist-treated group to the vehicle-treated group.
-
Determine the dose of the antagonist required to produce a 50% inhibition of the CCK-induced contraction (ID50).
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CCK signaling pathway and a typical experimental workflow for evaluating CCK antagonists.
Caption: CCK-A Receptor Signaling Pathway and Site of this compound Action.
Caption: Workflow for Characterizing a Novel CCK Antagonist.
Conclusion
This compound holds a significant place in the history of pharmacology as the first nonpeptide CCK antagonist. While a direct, extensive body of literature dedicated to reproducing its initial quantitative findings is sparse, its legacy is firmly established through the numerous potent and selective analogs it inspired. The data available for these successors, such as Devazepide, are robust and have been widely replicated, indirectly supporting the foundational discovery. For researchers today, this compound serves as a critical case study in lead compound discovery and optimization. Future research in this area will likely continue to build upon the chemical and pharmacological insights gained from this compound and its derivatives.
References
- 1. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a novel cholecystokinin (CCK) receptor antagonist, MK-329, on gallbladder contraction and gastric emptying in humans. Implications for the physiology of CCK - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Asperlicin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Asperlicin, a naturally occurring mycotoxin and a nonpeptide cholecystokinin (B1591339) (CCK) antagonist.[1][2] Adherence to these protocols is crucial for minimizing environmental impact and upholding the highest safety standards.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below to inform handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₃₁H₂₉N₅O₄ |
| Molecular Weight | 535.59 g/mol [1] |
| Appearance | White crystals or off-white powder |
| Melting Point | 211-213°C |
| Solubility | Soluble in methylene (B1212753) chloride, acetone, and lower alcohols. Insoluble in water. |
| UV Maximum (in methanol) | 310.5 nm |
Proper Disposal Procedures for this compound
The appropriate disposal method for this compound will depend on the form of the waste (e.g., pure compound, contaminated labware, or solutions). The following steps provide a general framework for safe and compliant disposal.
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound: Treat as hazardous chemical waste.
-
Contaminated Materials: Any items such as gloves, pipette tips, vials, and bench paper that have come into direct contact with this compound should be considered contaminated and disposed of as hazardous waste.
-
Solutions: Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected as hazardous chemical waste. Organic solvent solutions containing this compound should also be collected as hazardous waste, ensuring compatibility with the waste container.
Step 2: Container Selection and Labeling
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with the chemical nature of the waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Indicate the primary hazards (e.g., "Toxic," "Irritant").
Step 3: Waste Accumulation and Storage
-
Storage Location: Store the hazardous waste container in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment vessel to mitigate potential leaks or spills.
Step 4: Treatment and Final Disposal
-
Professional Disposal: this compound, being a mycotoxin, is resilient and not easily neutralized by common laboratory chemicals. Therefore, professional disposal is required. Your institution's EHS office will have established procedures for the collection and disposal of hazardous chemical waste, which typically involves incineration or other specialized treatments.
-
Do Not Attempt Neutralization: Do not attempt to chemically neutralize this compound waste unless you have a validated protocol and the necessary safety measures in place.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound waste is outlined in the diagram below. This workflow emphasizes the critical decision points and required actions to ensure safety and compliance.
Caption: Logical workflow for the safe disposal of this compound waste.
This guide provides a foundational understanding of the necessary precautions and procedures for the proper disposal of this compound. By prioritizing safety and adhering to institutional and regulatory guidelines, laboratory professionals can effectively manage this and other chemical compounds, fostering a secure and responsible research environment.
References
Personal protective equipment for handling Asperlicin
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for Asperlicin was not publicly available. The following guidelines are based on the known properties of this compound as a potent cholecystokinin (B1591339) antagonist produced by the fungus Aspergillus alliaceus, and on general safety protocols for handling hazardous chemicals and potent pharmaceutical compounds.[1][2] Researchers must supplement these recommendations with a risk assessment specific to their experimental setup and institutional safety policies.
This compound is a bioactive fungal metabolite that requires careful handling to minimize exposure risks to laboratory personnel.[1][2] Due to its potent biological activity and its origin from an Aspergillus species, which are known to produce other toxic metabolites, a cautious approach to handling is essential.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against exposure. All personnel must receive training on the correct use, removal, and disposal of PPE. The required PPE for handling this compound will vary depending on the task and the associated risk of exposure.
| Task | Required PPE | Rationale |
| Handling solid this compound (e.g., weighing, aliquoting) | - Full-face respirator with P100 (or N100) cartridges- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical splash goggles- Disposable gown or lab coat- Closed-toe shoes | To prevent inhalation of airborne particles and to protect against skin and eye contact. |
| Preparing this compound solutions | - Full-face respirator with P100 (or N100) cartridges- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical splash goggles- Chemical-resistant apron over a disposable gown or lab coat- Closed-toe shoes | To provide additional protection against splashes and spills during solution preparation. |
| Administering this compound to cell cultures (in a biosafety cabinet) | - N95 respirator (or higher)- Chemical-resistant gloves (Nitrile)- Safety glasses- Lab coat- Closed-toe shoes | Reduced risk of aerosolization compared to handling the solid form, but respiratory and skin protection are still necessary. |
| Disposing of this compound waste | - Full-face respirator with P100 (or N100) cartridges- Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber)- Chemical splash goggles- Chemical-resistant apron over a disposable gown or lab coat- Closed-toe shoes | To ensure maximum protection during the handling and disposal of concentrated chemical waste. |
Experimental Protocols
Preparation of this compound Stock Solution:
-
Preparation: Don the appropriate PPE for preparing this compound solutions as specified in the table above.
-
Weighing: In a certified chemical fume hood, carefully weigh the desired amount of this compound powder. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solubilization: Add the calculated volume of the appropriate solvent (e.g., DMSO) to the container with the this compound powder.
-
Mixing: Tightly cap the container and vortex at a medium speed until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, clearly labeled, and dated tubes. Store at the recommended temperature, protected from light.
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of this compound is critical for laboratory safety.
Decontamination:
All surfaces and equipment that have come into contact with this compound should be decontaminated. A 70% ethanol (B145695) solution is generally effective for surface cleaning, but a specific decontamination solution validated for similar compounds should be used if available.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, tubes, pipette tips) must be placed in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and labeled hazardous waste container. Do not dispose of liquid waste containing this compound down the drain.
-
Waste Pickup: Follow your institution's guidelines for the disposal of chemical hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
